Product packaging for 6-Bromonicotinic acid(Cat. No.:CAS No. 6311-35-9)

6-Bromonicotinic acid

カタログ番号: B027431
CAS番号: 6311-35-9
分子量: 202.01 g/mol
InChIキー: JDJBRMNTXORYEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Bromonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrNO2 and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO2 B027431 6-Bromonicotinic acid CAS No. 6311-35-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJBRMNTXORYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286037
Record name 6-Bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-35-9
Record name 6311-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromonicotinic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and experimental protocols related to 6-Bromonicotinic acid. The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[2] Its key physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 6-bromopyridine-3-carboxylic acid[3]
CAS Number 6311-35-9[1][3][4]
Molecular Formula C₆H₄BrNO₂[1][3][4]
Molecular Weight 202.01 g/mol [1][3][4]
Appearance White to off-white crystalline powder or plates[4][5]
Melting Point 200-203 °C[2][4][6]
Boiling Point 343.3 ± 27.0 °C (Predicted)[2][4]
Density 1.813 ± 0.06 g/cm³ (Predicted)[2][4]
pKa 3.24 ± 0.10 (Predicted)[4]
Solubility Soluble in Methanol[4][7]

Structural Information

The structure of this compound consists of a pyridine (B92270) ring substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position.

IdentifierStringSource(s)
SMILES O=C(O)c1cc(Br)ncn1[4]
InChI InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)[3][4]
InChIKey JDJBRMNTXORYEN-UHFFFAOYSA-N[1][3][4]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) Multiplicity Integration Coupling Constant (J) Assignment Source(s)
9.03 ppm s 1H - H2 (proton on C2) [4][5]
8.08 ppm d 1H 8.0 Hz H4 (proton on C4) [4][5]
7.64 ppm d 1H 8.0 Hz H5 (proton on C5) [4][5]

Solvent: CDCl₃. Note: The carboxylic acid proton is often not observed or is very broad.

The IR spectrum reveals the functional groups present in the molecule. While the full spectrum is available in databases[8], the characteristic absorption bands are expected in the following regions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹[9].

  • C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹[9].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretch (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-Br Stretch: Typically found in the lower wavenumber region of the spectrum (below 800 cm⁻¹).

Mass spectrometry data, including GC-MS, is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[3] The exact mass is 200.94254 Da.[3]

Experimental Protocols: Synthesis

This compound can be synthesized via several routes. Below are two detailed experimental protocols found in the literature.

This method involves the conversion of a hydroxyl group to a bromine atom using phosphorus pentabromide.[10]

Methodology:

  • Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g).

  • Heat the resulting mixture with stirring at 70-80°C for approximately 15 minutes.

  • Increase the temperature and continue heating at 120°C for 1 hour. The mixture will solidify into a yellow mass.

  • After cooling, add the solid mass to iced water.

  • Filter the resulting white precipitate of this compound.

  • Wash the precipitate with water.

  • Recrystallize the product from aqueous ethanol (B145695) to yield the final product (yield: 4g).[10]

Synthesis_from_6_Hydroxynicotinic_Acid cluster_start A 6-Hydroxynicotinic Acid C Heat Stirring 1. 70-80°C, 15 min 2. 120°C, 1 hr A->C B PBr₅ B->C D Quench (Iced Water) C->D Reaction Mixture E Filter & Wash (Water) D->E Crude Product F Recrystallize (Aqueous Ethanol) E->F Washed Product G This compound F->G Purified Product

Caption: Workflow for the synthesis of this compound from 6-Hydroxynicotinic acid.

This protocol describes the oxidation of a methyl group to a carboxylic acid using potassium permanganate (B83412).[4]

Methodology:

  • Dissolve 2-bromo-5-methylpyridine (B20793) (100 g, 0.291 mol) in 1000 mL of water.

  • Add Aliquat 336 (2 mL) as a phase transfer catalyst.

  • Slowly add potassium permanganate (251 g, 0.797 mol) over a period of 1 hour.

  • Heat the reaction mixture to 110°C and stir for 30 minutes, then continue stirring for an additional hour to ensure the reaction is complete.

  • While hot, filter the mixture through diatomaceous earth and wash the filter cake with hot water.

  • Concentrate the filtrate to half its original volume under reduced pressure.

  • Add 48% hydrobromic acid (approx. 300 mL) to the concentrated filtrate to precipitate the product.

  • Filter the crystals of this compound, wash with water, and dry to obtain the final product (yield: 52 g, 44%).[4]

Synthesis_from_2_Bromo_5_methylpyridine cluster_start A 2-Bromo-5-methylpyridine in Water C Oxidation (110°C, 1.5 hr) A->C B KMnO₄ Aliquat 336 B->C D Hot Filtration (Diatomaceous Earth) C->D Reaction Mixture E Concentration (Reduced Pressure) D->E Filtrate F Precipitation (48% HBr) E->F Concentrate G Filter, Wash & Dry F->G Slurry H This compound G->H Final Product

Caption: Workflow for the synthesis of this compound via oxidation.

Reactivity and Applications

This compound is a versatile intermediate in organic chemistry. The bromine atom can be displaced or participate in cross-coupling reactions, while the carboxylic acid group can undergo esterification, amidation, or reduction. It is used as a starting material in the synthesis of other functionalized nicotinic acids, such as 6-fluoronicotinic acid.[11] It has been identified as a potential hypolipidemic agent and is used as a biochemical reagent in life science research.[2][4]

Safety Information

This compound is associated with several hazard classifications.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and eye protection.[2]

References

An In-depth Technical Guide to 6-Bromonicotinic Acid (CAS: 6311-35-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid, with the CAS number 6311-35-9, is a halogenated derivative of nicotinic acid (Vitamin B3). This compound serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its biological activities, particularly its role as an inhibitor of coenzyme synthesis and its antibacterial properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and application in a laboratory setting.

PropertyValueReference(s)
CAS Number 6311-35-9[1]
Molecular Formula C₆H₄BrNO₂[2]
Molecular Weight 202.01 g/mol [2]
Appearance White to off-white crystalline powder or plates[3]
Melting Point 190-203 °C[2][3]
Boiling Point 343.3 ± 27.0 °C at 760 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
Solubility Soluble in methanol.
¹H-NMR (CDCl₃, ppm) δ 9.03 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H)[1]
IR (KBr, cm⁻¹) 1682 (C=O)[3]

Note: While ¹³C-NMR and Mass Spectrometry data for the closely related 5-bromonicotinic acid are available, definitive public data for the 6-bromo isomer is limited. Researchers should perform their own spectral analysis for confirmation.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis Workflow

cluster_0 Method 1: Oxidation of 2-Bromo-5-methylpyridine (B20793) cluster_1 Method 2: Bromination of 6-Hydroxynicotinic Acid A1 2-Bromo-5-methylpyridine A2 Oxidation (KMnO₄, H₂O, Aliquat 336) A1->A2 A3 Workup & Purification (Filtration, Acidification) A2->A3 A4 This compound A3->A4 B1 6-Hydroxynicotinic Acid B2 Bromination (PBr₅) B1->B2 B3 Workup & Purification (Precipitation, Recrystallization) B2->B3 B4 This compound B3->B4

Figure 1: Synthetic routes to this compound.

Experimental Protocols

Method 1: Oxidation of 2-Bromo-5-methylpyridine [1]

This method involves the oxidation of the methyl group of 2-bromo-5-methylpyridine to a carboxylic acid.

Materials:

  • 2-Bromo-5-methylpyridine

  • Potassium permanganate (B83412) (KMnO₄)

  • Aliquat 336 (Phase transfer catalyst)

  • Water

  • 48% Hydrobromic acid (HBr)

  • Diatomaceous earth

Procedure:

  • Dissolve 2-bromo-5-methylpyridine (100 g, 0.291 mol) in 1000 mL of water in a suitable reaction vessel.

  • Add Aliquat 336 (2 mL) to the solution as a phase transfer catalyst.

  • Slowly add potassium permanganate (251 g, 0.797 mol) over a period of 1 hour.

  • Heat the reaction mixture to 110 °C and stir for 30 minutes, then continue stirring for an additional hour to ensure the reaction goes to completion.

  • While still hot, filter the mixture through a pad of diatomaceous earth. Wash the filter cake with hot water.

  • Concentrate the filtrate to half its original volume under reduced pressure.

  • Add approximately 300 mL of 48% hydrobromic acid to the concentrated filtrate to precipitate the product.

  • Filter the precipitated white crystals of this compound, wash with water, and dry.

Method 2: From 6-Hydroxynicotinic Acid [4]

This procedure involves the conversion of the hydroxyl group of 6-hydroxynicotinic acid to a bromine atom.

Materials:

  • 6-Hydroxynicotinic acid

  • Phosphorus pentabromide (PBr₅)

  • Iced water

  • Aqueous ethanol (B145695)

Procedure:

  • Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g) in a reaction flask.

  • Heat the mixture with stirring at 70-80 °C for 15 minutes.

  • Increase the temperature to 120 °C and continue heating for 1 hour. The mixture will solidify into a yellow mass.

  • After cooling, add the solid mass to iced water.

  • Collect the resulting white precipitate of this compound by filtration.

  • Wash the precipitate with water and recrystallize from aqueous ethanol to yield the pure product.

Biological Activity and Applications

This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and its inherent biological activities.

Inhibition of NAD⁺ Biosynthesis

The primary biological function of this compound is its ability to inhibit the synthesis of coenzyme precursors, such as niacin, nicotinamide (B372718), and nicotinamide riboside.[3] This inhibition can disrupt cellular metabolism and energy production, which is a key area of interest in drug development, particularly in oncology. The NAD⁺ salvage pathway is critical for maintaining cellular NAD⁺ levels, and its inhibition can lead to decreased activity of NAD⁺-dependent enzymes like sirtuins and PARPs. While the precise target is not definitively established in publicly available literature, it is hypothesized that this compound may act as an inhibitor of key enzymes in this pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT).

cluster_pathway NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor This compound Inhibitor->NAMPT Inhibition

Figure 2: Hypothesized inhibition of the NAD⁺ salvage pathway by this compound.

Antibacterial Activity

This compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[3] This inhibitory effect can be competitively reversed by nicotinic acid, further supporting the mechanism of action related to the disruption of coenzyme synthesis.[3]

Table of Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µg/mL)Reference(s)
Staphylococcus aureusND
Escherichia coliND

ND: Not definitively documented in publicly available literature. Further research is required to establish specific MIC values.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to the desired starting concentration.

  • Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacterium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the growth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Applications in Drug Development and Research

As a versatile chemical intermediate, this compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its pyridine (B92270) core is a common scaffold in medicinal chemistry. The bromo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of compound libraries for drug discovery screening.

Logical Workflow for Application in Drug Discovery

Start This compound Step1 Functional Group Transformation (e.g., Esterification, Amidation) Start->Step1 Step2 Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Step2 Step3 Diverse Compound Library Step1->Step3 Step2->Step3 Step4 High-Throughput Screening Step3->Step4 Step5 Hit Identification Step4->Step5 Step6 Lead Optimization Step5->Step6 End Drug Candidate Step6->End

Figure 3: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block. Furthermore, its biological activities as a potential inhibitor of NAD⁺ biosynthesis and an antibacterial agent highlight its potential for the development of novel therapeutics. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors. Further research is warranted to fully elucidate its mechanism of action and to explore its full potential in various therapeutic areas.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromonicotinic Acid

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical research. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and applications in drug development.

Core Properties of this compound

This compound, also known as 6-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid (Vitamin B3).[1] Its unique chemical structure makes it a valuable intermediate for synthesizing a range of pharmaceutical compounds and other functional materials.[1][2]

Chemical and Physical Data

The fundamental properties of this compound are summarized below. The variation in melting point may be attributed to different purity levels of the samples tested.[1][3][4]

PropertyValueCitations
Molecular Formula C₆H₄BrNO₂[1][2][3][5][6]
Molecular Weight 202.01 g/mol [1][2][3][5][6]
CAS Number 6311-35-9[1][3][4][5]
Appearance White to off-white crystalline powder or plates[1][3][4]
Melting Point 179 - 203 °C[1][2][3][4]
Boiling Point 343.3 ± 27.0 °C (Predicted)[2][3]
Density 1.813 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3][4]
InChI Key JDJBRMNTXORYEN-UHFFFAOYSA-N[3][6][7]
SMILES OC(=O)c1ccc(Br)nc1[3][5]
Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDetailsCitations
¹H NMR Multiple sources report slightly different shifts, likely due to solvent differences: • (CDCl₃) : δ 9.03 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H) • (CDCl₃) : δ 9.03 (d, J=2.4 Hz, 1H), 8.18 (dd, J=8.1, 2.4 Hz, 1H), 7.63 (d, J=8.1 Hz, 1H) • (CDCl₃ + CD₃OD) : δ 8.86 (d, 1H), 8.07 (dd, 1H), 7.52 (d, 1H)[1][3]
Infrared (IR) A characteristic strong carbonyl (C=O) stretch is observed: • KBr (cm⁻¹) : 1682 (C=O) Additional expected bands include a broad O-H stretch from 2500-3300 cm⁻¹ and C-H stretches for the aromatic ring around 3000-3100 cm⁻¹.[1][8]
Mass Spectrometry The presence of bromine is confirmed by the characteristic isotopic pattern: • MS (Ion Spray) : m/z 202 and 204 (M+H)⁺[1]

Synthesis of this compound

This compound can be synthesized via the oxidation of 2-bromo-5-methylpyridine (B20793). The following protocol provides a detailed methodology for this conversion.

Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine

This procedure outlines the synthesis of this compound from 2-bromo-5-methylpyridine using potassium permanganate (B83412) as the oxidizing agent.[3]

Materials:

  • 2-bromo-5-methylpyridine (100 g, 0.291 mol)

  • Potassium permanganate (KMnO₄) (251 g, 0.797 mol)

  • Aliquat 336 (phase transfer catalyst, 2 mL)

  • Deionized water (1000 mL)

  • 48% Hydrobromic acid (HBr) (approx. 300 mL)

  • Diatomaceous earth

Procedure:

  • Reaction Setup : In a suitable reaction vessel, dissolve 2-bromo-5-methylpyridine (100 g) in deionized water (1000 mL). Add Aliquat 336 (2 mL) to the solution.

  • Oxidation : Slowly add potassium permanganate (251 g) to the mixture over a period of 1 hour.

  • Heating : Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.

  • Filtration : While the mixture is still hot, filter it through a pad of diatomaceous earth. Wash the diatomaceous earth with hot water to recover any remaining product.

  • Concentration : Combine the filtrates and concentrate the solution to half its original volume using a rotary evaporator.

  • Precipitation : To the concentrated solution, add 48% hydrobromic acid (approx. 300 mL) to precipitate the this compound.

  • Isolation : Collect the precipitated white crystals by filtration, wash with cold water, and dry to yield the final product (52 g, 44% yield).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-5-methylpyridine.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product start1 2-Bromo-5-methylpyridine proc1 1. Mix starting materials start1->proc1 start2 KMnO4, H2O start2->proc1 start3 Aliquat 336 start3->proc1 proc2 2. Heat at 110°C proc1->proc2 proc3 3. Hot filtration proc2->proc3 proc4 4. Concentrate filtrate proc3->proc4 proc5 5. Acidify with HBr proc4->proc5 proc6 6. Isolate by filtration proc5->proc6 end1 This compound proc6->end1

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1]

  • Pharmaceutical Intermediate : It is a fundamental building block for creating more complex drug candidates. Its halogenated pyridine (B92270) ring allows for further functionalization through cross-coupling reactions.[1]

  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.[1] Its mechanism is believed to involve the inhibition of coenzyme precursor synthesis, which can be competitively reversed by nicotinic acid.[1]

  • Potential Hypolipidemic Agent : As an analog of nicotinic acid, it has been investigated for its potential to lower lipid levels.[3]

  • Biochemical Reagent : In a broader context, it is used as a biochemical reagent in life sciences for various research purposes.[2]

Safety and Handling

Proper safety precautions should be observed when handling this compound.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[2]

Conclusion

This compound is a versatile chemical compound with significant value for the scientific research community, particularly in drug discovery and development. Its well-defined properties, established synthesis routes, and diverse applications underscore its importance as a key heterocyclic building block. This guide provides the foundational technical information required for its effective use in a research setting.

References

Spectroscopic Profile of 6-Bromonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 6-Bromonicotinic acid (also known as 6-bromopyridine-3-carboxylic acid), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Data

Proton NMR data for this compound has been reported in deuterated chloroform (B151607) (CDCl₃). The aromatic protons of the pyridine (B92270) ring exhibit distinct signals. Two datasets are presented here for comprehensive review.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentReference
9.03s-1HH-2[1]
8.08d8.01HH-4[1]
7.64d8.01HH-5[1]
9.03d2.41HH-2[2]
8.18dd8.1, 2.41HH-4[2]
7.63d8.11HH-5[2]

s = singlet, d = doublet, dd = doublet of doublets

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~152C-2
~148C-6
~140C-4
~128C-5
~125C-3

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, key absorptions are expected from the carboxylic acid group and the aromatic ring.

Table 3: Characteristic IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-HStretching
~3100-3000C-H (aromatic)Stretching
1682C=OStretching
~1600, ~1470C=C, C=NRing Stretching
~1300C-OStretching
~900O-HBending
Below 800C-BrStretching

A reported value for the C=O stretch is 1682 cm⁻¹ (KBr pellet)[2]. Other values are based on typical ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 202.01 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
201/203[M]⁺Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.
184/186[M-OH]⁺Loss of the hydroxyl group from the carboxylic acid.
156/158[M-COOH]⁺Loss of the carboxyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a broader range of 0-220 ppm is used. Standard pulse sequences are employed, and for ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe, which is heated to volatilize the sample into the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MW_Formula Molecular Weight & Formula (Isotopic Pattern) MS->MW_Formula Func_Groups Functional Groups (C=O, O-H, C-Br) IR->Func_Groups Connectivity Connectivity & Structure (¹H and ¹³C Environment) NMR->Connectivity Structure Structure Elucidation MW_Formula->Structure Func_Groups->Structure Connectivity->Structure

References

Synthesis of 6-Bromonicotinic acid from 2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and effective method for the synthesis of 6-bromonicotinic acid, a valuable building block in pharmaceutical and materials science research. The primary focus of this document is the oxidation of 2-bromo-5-methylpyridine (B20793) to yield the desired carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to facilitate replication and further investigation.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its utility as a nicotinic acid analog and a potential hypolipidemic agent underscores the importance of efficient and well-documented synthetic routes.[1] The oxidation of the methyl group of 2-bromo-5-methylpyridine offers a direct pathway to this important compound. This guide details a robust protocol employing potassium permanganate (B83412) as the oxidizing agent.

Synthetic Pathway Overview

The core of this synthesis involves the oxidation of the methyl group at the 5-position of the pyridine (B92270) ring to a carboxylic acid. This transformation is achieved using a strong oxidizing agent, potassium permanganate, in an aqueous solution. A phase transfer catalyst is utilized to facilitate the reaction between the organic substrate and the aqueous oxidant.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound from 2-bromo-5-methylpyridine.[1]

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mol)
2-Bromo-5-methylpyridineC₆H₆BrN172.02100 g0.581
Potassium PermanganateKMnO₄158.03251 g1.588
Aliquat 336C₂₅H₅₄ClN404.172 mL-
WaterH₂O18.021000 mL-
48% Hydrobromic AcidHBr80.91~300 mL-
Diatomaceous Earth--As needed-

3.2. Reaction Procedure

  • Dissolution: In a suitable reaction vessel, dissolve 100 g (0.581 mol) of 2-bromo-5-methylpyridine in 1000 mL of water.

  • Catalyst Addition: Add 2 mL of Aliquat 336 to the solution to act as a phase transfer catalyst.[1]

  • Oxidant Addition: Slowly add 251 g (1.588 mol) of potassium permanganate to the mixture over a period of 1 hour.[1]

  • Heating and Reaction: Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.[1]

  • Filtration: While still hot, filter the reaction mixture through a pad of diatomaceous earth to remove manganese dioxide precipitate. Wash the filter cake with hot water.[1]

  • Concentration: Concentrate the filtrate to approximately half of its original volume using a rotary evaporator under reduced pressure.[1]

  • Precipitation: To the concentrated solution, add approximately 300 mL of 48% hydrobromic acid. This will precipitate the this compound.[1]

  • Isolation and Drying: Collect the precipitated white crystals by filtration, wash with water, and dry to yield the final product.[1]

3.3. Results and Characterization

The described procedure yields 52 g of this compound as white crystals, which corresponds to a 44% yield.[1]

¹H-NMR Data (CDCl₃):

  • δ 9.03 (s, 1H)

  • δ 8.08 (d, J = 8.0 Hz, 1H)

  • δ 7.64 (d, J = 8.0 Hz, 1H)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-5-methylpyridine.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromo-5-methylpyridine in Water B Add Aliquat 336 A->B C Add KMnO4 (slowly) B->C D Heat to 110°C Stir for 1.5h C->D E Hot Filtration (Diatomaceous Earth) D->E F Concentrate Filtrate E->F G Precipitate with HBr F->G H Filter, Wash, and Dry G->H I This compound (White Crystals) H->I

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a detailed and reproducible method for the synthesis of this compound via the potassium permanganate oxidation of 2-bromo-5-methylpyridine. The provided experimental protocol, quantitative data, and workflow diagram offer a comprehensive resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this versatile chemical intermediate. The moderate yield of 44% suggests that further optimization of reaction conditions, such as temperature, reaction time, or the choice of phase transfer catalyst, could lead to improved outcomes.

References

The Biological Activity of Halogenated Nicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of halogenated nicotinic acids, focusing on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and their anti-inflammatory properties. The strategic placement of halogen atoms on the nicotinic acid scaffold can significantly modulate pharmacological activity, offering a promising avenue for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug discovery in this area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various halogenated nicotinic acid derivatives, focusing on their binding affinities to nAChRs and their anti-inflammatory efficacy.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Halogenated Nicotinic Acid Analogues

CompoundHalogen SubstitutionReceptor SubtypeBinding Affinity (Kᵢ, nM)Agonist/Antagonist ActivityReference
3-Chlorocytisine3-Chloroα4β20.08Partial Agonist[1]
3-Bromocytisine3-Bromoα4β20.1Partial Agonist[1]
Varenicline-α4β20.06Partial Agonist[1]
Cytisine-α4β20.17Partial Agonist[1]
Nicotine (B1678760)-α4β21Full Agonist[1]

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives

CompoundAssayKey FindingsQuantitative DataReference
NicotinamideInhibition of endotoxin-induced cytokine release in human whole bloodDose-dependent inhibition of IL-1β, IL-6, TNF-α, and IL-8.>95% inhibition of IL-1β, IL-6, and TNF-α at 40 mmol/L. 85% inhibition of IL-8 at 40 mmol/L.[2]
2-(2-bromophenylamino)nicotinic acid derivatives (e.g., 4c)Carrageenan-induced paw edema in ratsSignificant reduction in paw edema.Comparable to mefenamic acid.[3]
2-(substituted phenylamino)nicotinic acid derivativesInhibition of TNF-α and IL-6 in rat serumSignificant reduction in cytokine levels.-[3]
Novel nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b)Nitrite (B80452), TNF-α, IL-6, iNOS, and COX-2 inhibition in LPS/IFN-γ-stimulated RAW 264.7 macrophagesPotent inhibition of nitrite production and comparable inhibition of inflammatory cytokines to ibuprofen.MTT results ranging between 86.109 ± 0.51 to 119.084 ± 0.09.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to enable the replication and validation of the reported biological activities.

Nicotinic Acetylcholine Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a halogenated nicotinic acid derivative for a specific nAChR subtype.

Materials:

  • Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α4β2 nAChR subunits).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine).

  • Test Compound: Halogenated nicotinic acid derivative of interest.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or unlabeled epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates, filtration apparatus, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of serial dilutions of the test compound, 50 µL of radioligand solution, and 100 µL of membrane preparation. The final concentration of the radioligand should be close to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of a halogenated nicotinic acid derivative.

Materials:

  • Animals: Male Wistar rats or Swiss albino mice (typically 180-220 g).

  • Inducing Agent: 1% (w/v) solution of carrageenan in sterile saline.

  • Test Compound: Halogenated nicotinic acid derivative of interest, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference Drug: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) or mefenamic acid.

  • Plethysmometer or calipers.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Drug Administration:

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point: % Edema = [(Vₜ - V₀) / V₀] x 100.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activity of halogenated nicotinic acids.

nAChR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine / Halogenated Nicotinic Acid nAChR nAChR ACh->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens channel PKC PKC Ca_Influx->PKC PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway PKC->MAPK CREB CREB Activation MAPK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Akt Akt PI3K->Akt NFkB_Inhibition NF-κB Inhibition Akt->NFkB_Inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cluster_inhibition Inhibition by Halogenated Nicotinic Acid LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_activation NF-κB Activation IkB_degradation->NFkB_activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokines TNF-α, IL-6, etc. Gene_Transcription->Cytokines Halonicotinic_Acid Halogenated Nicotinic Acid Halonicotinic_Acid->IKK Inhibits Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR cluster_lead Lead Optimization Synthesis Synthesis & Purification of Halogenated Nicotinic Acid Derivatives Binding_Assay nAChR Binding Assay Synthesis->Binding_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine Inhibition) Synthesis->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Binding_Assay->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) Anti_inflammatory_Assay->Animal_Model Anti_inflammatory_Assay->Data_Analysis Animal_Model->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

6-Bromonicotinic Acid: A Core Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

6-Bromonicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development.[1][2] Its unique structural features, combining a pyridine (B92270) ring with strategically placed bromine and carboxylic acid functional groups, render it a versatile building block for the synthesis of a diverse array of bioactive molecules.[3] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis protocols, applications in drug synthesis, and its role in the development of novel therapeutic agents. It is primarily employed as an intermediate in the synthesis of nicotinic receptor modulators, kinase inhibitors, and antitumor agents.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[2][3] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemists.

PropertyValueSource
CAS Number 6311-35-9[2][4][5][6]
Molecular Formula C6H4BrNO2[2][4][5][6]
Molecular Weight 202.01 g/mol [2][4][5]
Melting Point 179-203 °C[2][4][6]
Boiling Point 343.3 ± 27.0 °C at 760 mmHg[4]
Density 1.8 ± 0.1 g/cm³[4]
Solubility Soluble in Methanol[6]
pKa 3.24 ± 0.10 (Predicted)[6]
Appearance White to almost white crystalline powder[2][6]

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and effective method involves the oxidation of 2-bromo-5-methylpyridine (B20793). This process is outlined in the workflow and detailed protocol below.

G A 2-Bromo-5-methylpyridine B Dissolve in Water + Phase Transfer Catalyst (Aliquat 336) A->B C Add Potassium Permanganate (B83412) (KMnO4) (Slowly, over 1 hr) B->C D Heat Reaction Mixture (Stir at 110°C) C->D E Filter through Diatomaceous Earth (hot) D->E F Concentrate Filtrate (Reduced Pressure) E->F G Acidify with Hydrobromic Acid (48% HBr) F->G H Precipitate Crystals G->H I Filter, Wash with Water, and Dry H->I J Final Product: This compound I->J

Caption: Synthesis workflow for this compound via oxidation.

Experimental Protocol: Synthesis from 2-Bromo-5-methylpyridine[6]

This protocol details a general procedure for the synthesis of this compound.

Materials:

  • 2-bromo-5-methylpyridine (100 g, 0.291 mol)

  • Water (1000 mL)

  • Aliquat 336 (phase transfer catalyst, 2 mL)

  • Potassium permanganate (251 g, 0.797 mol)

  • 48% Hydrobromic acid (approx. 300 mL)

  • Diatomaceous earth

Procedure:

  • Dissolve 2-bromo-5-methylpyridine (100 g) and Aliquat 336 (2 mL) in 1000 mL of water in a suitable reaction vessel.

  • Slowly add potassium permanganate (251 g) to the solution over a period of 1 hour.

  • Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.

  • While still hot, filter the mixture through diatomaceous earth. Wash the filter cake with hot water.

  • Concentrate the filtrate to approximately half its original volume using a rotary evaporator under reduced pressure.

  • To the concentrated solution, add 48% hydrobromic acid (approx. 300 mL) to precipitate the product.

  • Collect the precipitated crystals of this compound by filtration.

  • Wash the crystals with water and dry to yield the final product (yield: 52 g, 44%).[6]

Applications in Pharmaceutical Synthesis

The strategic placement of the bromo and carboxylic acid groups allows for a variety of chemical modifications, such as Suzuki-Miyaura and Heck cross-coupling reactions, making this compound a valuable precursor for complex molecular architectures.[3] It is a known intermediate for the synthesis of Anabaseine derivatives, which are ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Therapeutic Candidates A This compound B Amide Coupling A->B C Cross-Coupling (e.g., Suzuki, Sonogashira) A->C D Esterification A->D E Kinase Inhibitors B->E F nAChR Modulators C->F G Antitumor Agents D->G

Caption: Synthetic utility of this compound in drug development.

Case Study: Synthesis of a Kinase Inhibitor Intermediate

While specific, detailed protocols for proprietary drug synthesis are often not publicly available, the following represents a generalized experimental protocol for a key transformation, such as an amide coupling, which is a common step in the synthesis of many kinase inhibitors.

Objective: To perform an amide coupling reaction using this compound and a generic primary amine.

Materials:

  • This compound

  • A primary amine (e.g., Aniline)

  • A coupling agent (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add the primary amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted 6-bromonicotinamide.

Biological Activity and Potential Signaling Pathways

The nicotinic acid core is a well-established pharmacophore. The introduction of a bromine atom at the 6-position can significantly alter the molecule's electronic properties and its ability to interact with biological targets. For instance, drugs derived from this intermediate that target nicotinic acetylcholine receptors (nAChRs) can modulate neurotransmission. The activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the activation of downstream signaling cascades.

G cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Na+ / Ca2+ Influx nAChR->Ion Drug Drug Derived from This compound Drug->nAChR Binds & Activates Depol Membrane Depolarization Ion->Depol Signal Downstream Signaling Cascade Depol->Signal

Caption: Simplified signaling pathway of a nAChR modulator.

Safety and Handling

This compound requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate the following:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical industry. Its accessible synthesis and versatile reactivity provide a robust platform for the creation of novel drug candidates across various therapeutic areas, including neurology and oncology. A thorough understanding of its chemical properties, synthetic utility, and safety profile is essential for any researcher or organization aiming to leverage this powerful building block in their drug discovery and development pipelines.

References

The Versatile Scaffold: Unlocking Medicinal Chemistry Potential with 6-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Central to this pursuit is the strategic use of versatile building blocks that enable the efficient synthesis of diverse compound libraries. 6-Bromonicotinic acid, a halogenated derivative of the pyridine (B92270) carboxylic acid scaffold, has emerged as a cornerstone intermediate for the development of a wide array of biologically active molecules. Its unique electronic properties and reactive handles make it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

This compound serves as a pivotal precursor in the synthesis of compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. Its utility is primarily centered around two key reaction types: palladium-catalyzed cross-coupling reactions and amide bond formations. These reactions allow for the strategic diversification of the pyridine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

The pyridine motif is a well-established pharmacophore in the design of kinase inhibitors. The bromine atom in this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This approach is instrumental in building the core structures of potent and selective kinase inhibitors.

A prime example is the synthesis of 2,5-disubstituted pyridine derivatives with potential anticancer activity. The synthetic journey commences with the esterification of this compound, followed by a Suzuki-Miyaura coupling with an appropriate boronic acid to introduce a key aryl moiety. Subsequent functional group manipulations lead to the final active compounds.

The following table summarizes the in-vitro cytotoxic activity of novel amine derivatives synthesized from a this compound precursor against a human cancer cell line.

Compound IDStructureIC50 (µM)[1]
7a Amine derivative 1>500
7b Amine derivative 2>500
7c Amine derivative 3>500
7d Amine derivative 4>500
7e Amine derivative 5>500
7f Amine derivative 6>500
7g Amine derivative 7>500
7h Amine derivative 82.3

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 6-bromonicotinate derivative with an arylboronic acid, adapted from established methods.

Materials:

  • This compound ethyl ester (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (B28343)

  • Water

Procedure:

  • To an argon-purged flask, add the this compound ethyl ester, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add toluene and water to the flask.

  • Stir the mixture under an argon atmosphere at 100 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through Celite.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Product Start 6-Bromonicotinate Derivative Reaction Heat in Toluene/Water under Argon Start->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Workup Filter through Celite Reaction->Workup Cool to RT Purification Column Chromatography Workup->Purification Evaporate Solvent End Coupled Product Purification->End

Caption: General workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Amide Coupling in the Synthesis of Bioactive Amides

The carboxylic acid functionality of this compound is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of a diverse range of amines, leading to the generation of novel carboxamides with potential therapeutic applications.

Research into novel cytotoxic and antimicrobial agents has utilized this compound as a starting point for the synthesis of pentathiepin derivatives. The key synthetic step involves an amide coupling reaction with a secondary amine, facilitated by a coupling reagent such as HATU.

The following table presents the half-maximal inhibitory concentrations (IC50) of pentathiepin derivatives, synthesized from this compound, against the enzyme Glutathione Peroxidase 1 (Gpx1).

Compound IDStructureIC50 (µM)[2]
7a Pentathiepin derivative 11.76
7b Pentathiepin derivative 23.76
7c Pentathiepin derivative 30.52
7d Pentathiepin derivative 40.47
7e Pentathiepin derivative 52.44

This protocol describes a general method for the amide coupling of this compound with a secondary amine.

Materials:

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add DIPEA and the corresponding secondary amine to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add HATU reagent in small portions.

  • Allow the mixture to stir at room temperature for 18 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the crude mixture with dichloromethane and wash with water three times.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Flow cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Final Product Acid This compound ActivatedIntermediate Activated Ester Intermediate Acid->ActivatedIntermediate CouplingReagent HATU CouplingReagent->ActivatedIntermediate AmideBondFormation Amide Bond Formation ActivatedIntermediate->AmideBondFormation Amine Secondary Amine Amine->AmideBondFormation Base DIPEA Base->AmideBondFormation Deprotonates Amine Product 6-Bromonicotinamide Derivative AmideBondFormation->Product

Caption: Simplified KRAS signaling pathway, a key target in oncology.

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its amenability to a range of robust chemical transformations, particularly Suzuki-Miyaura coupling and amide bond formation, provides a reliable platform for the synthesis of diverse and complex small molecules. The examples provided herein demonstrate its successful application in the development of novel anticancer agents, enzyme inhibitors, and receptor antagonists. As the demand for innovative therapeutics continues to grow, the strategic application of foundational scaffolds like this compound will undoubtedly remain a critical component of successful drug discovery programs. Researchers are encouraged to explore the full potential of this intermediate in their efforts to develop the next generation of medicines.

References

An In-depth Technical Guide to 6-Bromonicotinic Acid Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a versatile building block in synthetic organic chemistry. Its unique chemical properties, stemming from the presence of a bromine atom and a carboxylic acid group on the pyridine (B92270) ring, make it a valuable precursor for a diverse range of derivatives with significant potential in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, can be achieved through several methods. A common approach involves the oxidation of 2-bromo-5-methylpyridine (B20793) using a strong oxidizing agent like potassium permanganate.[1][2] Another method starts from 6-hydroxynicotinic acid, which is treated with phosphorus pentabromide.[3]

General Synthesis of this compound Derivatives

The reactivity of the bromine atom and the carboxylic acid group allows for a wide array of derivatization strategies.

  • Amide Derivatives: Amide derivatives are readily synthesized by activating the carboxylic acid group of this compound, for example with thionyl chloride to form the acyl chloride, followed by reaction with a desired amine.

  • Ester Derivatives: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The methyl ester is a common intermediate for further reactions.[4]

  • Bi-aryl Derivatives via Suzuki-Miyaura Coupling: The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[5][6] This is a powerful method for creating complex molecular architectures.

Potential Pharmaceutical Applications

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and as anti-inflammatory agents.

Anticancer Activity: Targeting Kinase Signaling

A significant area of investigation for nicotinic acid derivatives is their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 can disrupt the tumor's blood supply, leading to anticancer effects.

Several studies have reported the synthesis of nicotinamide (B372718) derivatives with potent VEGFR-2 inhibitory activity. For instance, a designed nicotinamide-based derivative demonstrated an IC50 value of 51 nM against VEGFR-2.[9] Another study on nicotinamides as apoptotic VEGFR-2 inhibitors reported IC50 values in the low micromolar range against cancer cell lines.[10][11]

Table 1: Anticancer Activity of Nicotinic Acid Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Nicotinamide DerivativeVEGFR-2-0.051[9]
Nicotinamide Derivative (D-1)-HCT-1163.08[10]
Nicotinamide Derivative (D-1)-HepG-24.09[10]
Nicotinamide Derivative (N4)-MCF-712.1[12]
Carboxamide Derivative (12)-K-5620.33[13]
Carboxamide Derivative (10)-HCT-1161.01[13]
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][14][15] Dysregulation of this pathway is implicated in numerous inflammatory diseases. Nicotinic acid itself has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway. This suggests that derivatives of this compound could be developed as potent anti-inflammatory agents. The modulation of this pathway can occur through various mechanisms, including the inhibition of IκBα degradation and the subsequent nuclear translocation of the p50/p65 NF-κB dimer.[16]

Signaling Pathway Diagrams

To visualize the potential mechanisms of action of this compound derivatives, the following diagrams illustrate the VEGFR-2 and NF-κB signaling pathways.

VEGFR2_Signaling cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 p1 PLCg->p1 PKC PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis p2 PI3K->p2 Akt Akt Akt->Angiogenesis p1->PKC p2->Akt p3 p4 p5

VEGFR-2 Signaling Pathway

NFkB_Signaling cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation p1 p2 DNA DNA NFkB_nuc->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

NF-κB Signaling Pathway

Potential Applications in Materials Science

The rigid structure and functional groups of this compound make it an attractive linker for the synthesis of Metal-Organic Frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic linker.[2][17] this compound, with its carboxylic acid for coordination and a modifiable bromine atom, can be used as a functional linker to introduce specific properties into the MOF structure.[18] For example, the bromine can be a site for post-synthetic modification. The synthesis of such MOFs typically involves hydrothermal or solvothermal methods where the metal salt and the linker are reacted in a suitable solvent at elevated temperatures.[19]

Functional Polymers

This compound and its derivatives can be incorporated into polymer chains to impart specific functionalities. The pyridine ring can introduce metal-coordinating sites, while the bromine atom can be used for post-polymerization modification, such as grafting other molecules onto the polymer backbone.[20][21] These functional polymers could find applications in areas such as catalysis, separation, and as smart materials.[22]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Methyl 6-Bromonicotinate

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of methyl 6-bromonicotinate with an arylboronic acid.

Materials:

  • Methyl 6-bromonicotinate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-bromonicotinate (1 equivalent), the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bi-aryl nicotinic acid derivative.[14][23]

General Protocol for Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[24][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a highly valuable and versatile platform for the development of novel compounds with significant potential in both medicine and materials science. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities, largely through the modulation of key signaling pathways such as VEGFR-2 and NF-κB. Furthermore, its utility as a functional linker in the creation of advanced materials like MOFs and functional polymers opens up a wide range of possibilities for new technologies. The synthetic accessibility and the potential for diverse functionalization make this compound and its derivatives a continued area of interest for researchers and drug development professionals. Further exploration of the structure-activity relationships and optimization of the physicochemical properties of these derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents and innovative materials.

References

A Comprehensive Technical Guide to the Safe Handling of 6-Bromonicotinic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 6-Bromonicotinic acid, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks to personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[1][3]

Pictogram:

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C6H4BrNO2[1]
Molecular Weight 202.01 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 200-203 °C[4]
Solubility No data available
CAS Number 6311-35-9[1][3]

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood[3][5].

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][6].

  • Avoid generating dust[3][6]. Use appropriate tools to handle the solid material.

  • Wash hands thoroughly after handling[3][7].

  • Avoid contact with skin, eyes, and clothing[3][6].

  • Do not eat, drink, or smoke in the laboratory[7].

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[3][6].

  • Protect from light[3].

  • Store locked up[3].

  • Incompatible materials to avoid are strong oxidizing agents, strong acids, and strong bases[3].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses. A face shield may be necessary for larger quantities or when there is a risk of splashing[7].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact[3][7].
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended[3][5].

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][7].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3][7].
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].
Spill Evacuate the area. Wear appropriate PPE. Sweep up the spilled material, avoiding dust generation, and place it in a suitable container for disposal. Clean the spill area thoroughly with soap and water[3][7].
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire. Wear self-contained breathing apparatus to prevent inhalation of hazardous decomposition products such as nitrogen oxides, carbon oxides, and hydrogen bromide[7].

Experimental Protocols for Safety Assessment (Representative)

a) Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

  • Objective: To determine the acute oral toxicity (LD50) of this compound.

  • Methodology:

    • Healthy, young adult female rats are used.

    • A single animal is dosed with the starting dose.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose.

    • The animals are observed for up to 14 days for signs of toxicity and mortality.

    • The LD50 is calculated using the maximum likelihood method.

b) Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

  • Objective: To assess the potential of this compound to cause skin irritation or corrosion.

  • Methodology:

    • A small amount of the test substance (0.5 g) is applied to a shaved area of the skin of a single rabbit.

    • The treated area is covered with a gauze patch for 4 hours.

    • After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

    • The severity of the skin reactions is scored.

c) Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

  • Objective: To determine the potential of this compound to cause eye irritation or corrosion.

  • Methodology:

    • A small amount of the test substance (0.1 mL of a solution or 0.1 g of a solid) is instilled into one eye of a single rabbit. The other eye serves as a control.

    • The eyes are observed for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours.

    • The severity of the eye reactions is scored.

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow node_start Receive Chemical node_storage Store in a cool, dry, well-ventilated, light-protected area node_start->node_storage node_ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves node_storage->node_ppe node_handling Handle in a Fume Hood Avoid Dust Generation node_ppe->node_handling node_weighing Weighing node_handling->node_weighing node_reaction Use in Reaction node_handling->node_reaction node_weighing->node_reaction node_cleanup Decontaminate work area node_reaction->node_cleanup node_disposal Dispose of waste in a sealed, labeled container node_cleanup->node_disposal node_end End of Process node_disposal->node_end

Safe handling workflow for this compound.

Disposal Considerations

Waste disposal must be conducted in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. It is recommended to dispose of this compound and its containers at an approved waste disposal plant[3]. Do not empty into drains[6].

Conclusion

This compound is a valuable reagent in scientific research, but it poses several health hazards. By implementing the comprehensive safety measures outlined in this guide, researchers can minimize risks and ensure a safe working environment. A thorough understanding of the hazards, proper handling and storage, consistent use of personal protective equipment, and preparedness for emergencies are the cornerstones of laboratory safety when working with this compound.

References

A Technical Guide to High-Purity 6-Bromonicotinic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity 6-Bromonicotinic acid (CAS No. 6311-35-9), a key building block in modern drug discovery. This document outlines commercial suppliers, purity specifications, analytical methodologies, and its application in the synthesis of targeted therapeutics, including kinase inhibitors and nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to both research and bulk manufacturing needs. Purity levels typically exceed 96%, with many suppliers offering grades of 98% and higher. The compound is generally supplied as a white to off-white crystalline powder.

Table 1: Comparison of Commercial Suppliers and Product Specifications

SupplierPurity SpecificationAnalytical Method(s)Key Physical Properties
Simagchem Corporation ≥99%[1]Not specifiedAppearance: white-off powder or granule
Thermo Fisher Scientific (Acros Organics) 96%[2]Not specifiedMelting Point: 179-181°C[2]
Tokyo Chemical Industry (TCI) >98.0% (GC)[3][4]Gas Chromatography (GC), Titration[5]Melting Point: 190°C[5]
BLD Pharm Not specifiedNMR, HPLC, LC-MS, UPLC available[3]Not specified
Capot Chemical ≥98% (HPLC)[6]High-Performance Liquid Chromatography (HPLC)Melting Point: 200-203°C, Moisture: ≤0.5%[6]
Oakwood Chemical 96%[7]Not specifiedMelting Point: 188-193°C[7]
Cynor Laboratories 98%[8]Not specifiedPhysical State: Powder[8]

Table 2: Typical Impurity Profile of High-Purity this compound

While specific impurity profiles are proprietary to the manufacturer, potential process-related impurities may include starting materials, regioisomers, and by-products from the synthetic route.

Impurity TypePotential CompoundsNotes
Starting Materials 2-Bromo-5-methylpyridine, Nicotinic acidDependent on the synthetic route employed.
Regioisomers 5-Bromonicotinic acidMay arise from non-selective bromination.
Over-brominated species Dibromonicotinic acid isomersCan occur with harsh bromination conditions.
Residual Solvents Toluene, Methanol, Ethanol, Acetic AcidDependent on the solvents used in synthesis and purification.

Experimental Protocols for Quality Assessment

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. The following are detailed, representative methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control and purity assessment of this compound, separating it from potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Identification and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and confirming the identity of the main component.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Methanol. Derivatization with a silylating agent may be necessary to improve volatility and peak shape.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum. The expected chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃ are approximately: δ 9.03 (s, 1H), 8.08 (d, J = 8.0 Hz, 1H), 7.64 (d, J = 8.0 Hz, 1H)[9].

Applications in Drug Discovery and Development

This compound is a versatile building block, primarily utilized in the synthesis of small molecule inhibitors and modulators for various therapeutic targets. Its pyridine (B92270) core and reactive bromine atom make it amenable to a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. This compound serves as a key precursor for the synthesis of various kinase inhibitors, including those targeting the MAPK/ERK and PI3K/AKT signaling pathways, which are often dysregulated in cancer. For instance, analogs of the BRAF inhibitor Vemurafenib, used in the treatment of melanoma, can be synthesized using a brominated pyridine or azaindole core.

Below is a generalized workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

G A This compound B Amide Coupling A->B C Amide Intermediate B->C D Suzuki-Miyaura Coupling (with Arylboronic Acid) C->D E Kinase Inhibitor Scaffold D->E

Synthetic workflow for a kinase inhibitor.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

The α7 nicotinic acetylcholine receptor is a target for cognitive disorders and inflammatory conditions. This compound can be elaborated into potent and selective α7 nAChR modulators. These modulators can act as positive allosteric modulators (PAMs), enhancing the receptor's response to the endogenous ligand acetylcholine.

Signaling Pathways

The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific signaling pathways.

Kinase Inhibitor Signaling Pathway

Kinase inhibitors derived from this compound can block key signaling cascades that promote cancer cell proliferation and survival. The diagram below illustrates the inhibition of the MAPK/ERK and PI3K/AKT pathways.

G cluster_0 MAPK/ERK and PI3K/AKT Pathways RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->RAF Inhibitor->PI3K

Inhibition of cancer cell signaling pathways.
α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Positive allosteric modulators of the α7 nAChR, synthesized from this compound, can enhance downstream signaling cascades that are important for neuronal function and anti-inflammatory responses. Activation of the α7 nAChR leads to calcium influx and subsequent activation of pro-survival and anti-inflammatory pathways like PI3K/Akt and JAK2/STAT3.

G cluster_1 α7 nAChR Signaling Pathway ACh Acetylcholine nAChR α7 nAChR ACh->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PAM Positive Allosteric Modulator (derived from this compound) PAM->nAChR Enhances Activity PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Anti-inflammation Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 STAT3->Neuroprotection

Modulation of the α7 nAChR signaling pathway.

Conclusion

High-purity this compound is an indispensable chemical intermediate for the development of targeted therapies in oncology and neuroscience. Its commercial availability in high-purity grades, coupled with well-established analytical methods for quality control, makes it a reliable choice for researchers and drug development professionals. The synthetic versatility of this molecule, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse libraries of compounds for screening and lead optimization. A thorough understanding of its properties and applications is crucial for advancing the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromonicotinic Acid Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are crucial scaffolds in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable for the synthesis of complex biaryl and hetero-biaryl structures.[1][2] This reaction is prized for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[2][3]

This document provides detailed application notes and protocols for the synthesis of 6-aryl nicotinic acid derivatives starting from 6-bromonicotinic acid using palladium-catalyzed Suzuki coupling. We address the specific challenges associated with this substrate, such as the presence of the carboxylic acid moiety which can interfere with the basic reaction conditions, and provide protocols for both direct coupling and a more robust two-step approach involving a protective ester group.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition : A low-valent palladium(0) species inserts into the carbon-bromine bond of the this compound derivative. This is typically the rate-determining step and forms a palladium(II) intermediate.[4][5]

  • Transmetalation : The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination : The two organic fragments on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the desired 6-arylnicotinic acid derivative and regenerating the palladium(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X (this compound) ArylHalide->PdII_Aryl BoronicAcid R²-B(OH)₂ + Base BoronicAcid->PdII_Biaryl Product R¹-R² (Coupled Product) Product->Pd0

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Parameters for Optimization

Achieving high yields and purity in Suzuki coupling reactions requires careful optimization of several interacting parameters.[8] A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions by exploring the experimental space, including variables like catalyst concentration, temperature, and base concentration.[8][9]

Optimization_Parameters Key Parameters for Suzuki Coupling Optimization Center Suzuki Coupling Optimization Catalyst Catalyst & Ligand Center->Catalyst Base Base Center->Base Solvent Solvent Center->Solvent Temperature Temperature & Reaction Time Center->Temperature Substrates Substrates (Boronic Acid/Ester) Center->Substrates

Caption: Key Parameters for Suzuki Coupling Optimization.

Data Presentation: Reaction Components

The selection of catalyst, ligand, base, and solvent is critical for a successful reaction. Below are tables summarizing common choices for Suzuki coupling reactions involving heteroaryl bromides.

Table 1: Common Palladium Catalysts and Ligands

Catalyst / Pre-catalyst Ligand Typical Loading (mol%) Notes
Pd(PPh₃)₄ Triphenylphosphine 2 - 5 A common, versatile catalyst for a range of substrates.[10][11]
Pd(OAc)₂ PCy₃, SPhos, XPhos 1 - 5 Often requires a ligand for stability and activity.[11]
Pd₂(dba)₃ P(t-Bu)₃, SPhos 1 - 5 A stable Pd(0) source, effective with electron-rich phosphine (B1218219) ligands.[11]

| Pd(dppf)Cl₂ | dppf | 2 - 5 | Effective for heteroaryl couplings; less prone to catalyst deactivation.[11] |

Table 2: Common Bases and Solvents

Base Strength Typical Solvents Notes
K₂CO₃ Moderate Dioxane/H₂O, Toluene/H₂O, DMF A widely used, cost-effective base.[3][4]
K₃PO₄ Strong Dioxane, Toluene, DMF Effective for less reactive substrates; often used in anhydrous conditions.[4][12]
Cs₂CO₃ Strong Dioxane, Toluene, DMF Highly effective but more expensive; useful for difficult couplings.[3]

| Na₂CO₃ | Moderate | Toluene/Ethanol/H₂O | Often used in multi-solvent systems.[10] |

Experimental Protocols

Due to the presence of the carboxylic acid, two primary strategies are presented. Direct coupling may require significant optimization to prevent side reactions, while the two-step ester protection method is generally more reliable.

Experimental_Workflow General Experimental Workflow Prep 1. Reagent Preparation (Substrates, Catalyst, Base, Solvent) Setup 2. Reaction Setup (Degassing, Inert Atmosphere) Prep->Setup Reaction 3. Reaction (Heating & Stirring) Setup->Reaction Monitor 4. Monitoring (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 5. Work-up (Quenching, Extraction) Monitor->Workup Upon Completion Purify 6. Purification (Column Chromatography) Workup->Purify

Caption: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Direct Suzuki Coupling of this compound

This protocol provides a starting point for the direct coupling. Screening of different bases, solvents, and catalysts is highly recommended.[6]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.5 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

    • Under a positive pressure of inert gas, add the palladium catalyst (3 mol%).

    • Add the anhydrous, degassed solvent via syringe (to a concentration of approx. 0.1 M).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6]

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute with water and an organic solvent like ethyl acetate (B1210297).

      • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product.

      • Separate the layers and extract the aqueous phase twice more with ethyl acetate.[10]

      • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[4]

    • Purification:

      • Filter off the drying agent and concentrate the solvent under reduced pressure.

      • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 6-arylnicotinic acid.[3][4]

Protocol 2: Two-Step Coupling via Ester Protection

This is a more robust approach that prevents potential complications from the free carboxylic acid.[10]

Step 2a: Esterification of this compound (Methyl Ester)

  • Materials:

    • This compound

    • Anhydrous Methanol (B129727) (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve this compound in anhydrous methanol (approx. 0.5 M).

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv) or thionyl chloride (1.2 equiv) dropwise.

    • Remove the ice bath and heat the mixture to reflux, stirring for 4-8 hours. Monitor by TLC until the starting material is consumed.[10]

    • Cool the reaction to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 6-bromonicotinate, which can often be used without further purification.[10]

Step 2b: Suzuki Coupling of Methyl 6-Bromonicotinate

  • Materials:

    • Methyl 6-bromonicotinate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Na₂CO₃, 2.0 equiv)

    • Solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio)[10]

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask, dissolve methyl 6-bromonicotinate (1.0 equiv) and the arylboronic acid (1.2 equiv) in the solvent mixture.[10]

    • Add the base (Na₂CO₃, 2.0 equiv).

    • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.[6]

    • Add the palladium catalyst (Pd(PPh₃)₄, 5 mol%) under a positive pressure of the inert gas.[10]

    • Heat the reaction to 80-90 °C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.[3][10]

    • Work-up:

      • Cool the reaction to room temperature.

      • Dilute with ethyl acetate and wash with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-arylnicotinate.[4]

Step 2c: Hydrolysis of the Ester

  • Materials:

    • Methyl 6-arylnicotinate

    • Methanol or Tetrahydrofuran (THF)

    • Aqueous Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Procedure:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of aqueous LiOH or NaOH solution (2-3 equiv).

    • Stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

    • Remove the organic solvent (THF) under reduced pressure.

    • Acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final 6-arylnicotinic acid derivative.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylnicotinic acid derivatives, which are valuable building blocks in drug discovery.[1][13] While direct coupling of this compound is feasible, a two-step approach involving the protection of the carboxylic acid as an ester often provides a more reliable and higher-yielding route. Careful optimization of the catalyst, base, and solvent system is crucial for achieving the desired outcome. The protocols provided herein offer a robust foundation for researchers to develop and apply this transformation to their specific synthetic targets.

References

Application Notes and Protocols: 6-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid and its esters are versatile building blocks in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the electron-deficient pyridine (B92270) ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental tools for constructing complex molecular architectures from simple precursors. The ability to introduce diverse aryl, alkynyl, and amino functionalities at the 6-position of the nicotinic acid scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties. This document provides detailed protocols and quantitative data for the application of this compound and its derivatives in these key transformations.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions utilizing this compound or its methyl ester. These tables are designed to provide a comparative overview of different catalytic systems, facilitating the selection of optimal reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Boronic Acids
EntrySubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Methyl 6-bromonicotinatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂ORefluxN/AHigh
2This compound(3,5-di-tert-butylphenyl)boronic acidPdCl₂(dppf) (10)-Na₂CO₃ (2)Dimethoxyethane/H₂O50N/AGood
32-Amino-6-bromonicotinic acidArylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2)Toluene (B28343)/H₂O1001275-90
4Methyl 6-bromonicotinateArylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1001685-95
Table 2: Sonogashira Coupling of this compound Derivatives with Terminal Alkynes
EntrySubstrateCoupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl 6-bromonicotinate(4-Amino-6-chloropyrimidin-5-yl)ethynePd(PPh₃)₄ (N/A)CuI (N/A)Et₃NDMF9016N/A
2This compound derivativeTerminal AlkynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT1280-95
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
4Methyl 6-bromonicotinateTerminal AlkynePdCl₂(dppf) (3)CuI (6)DIPAToluene802470-90
Table 3: Buchwald-Hartwig Amination of this compound Derivatives with Amines
EntrySubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1This compoundSecondary AminePd(OAc)₂ (N/A)DavePhos (N/A)N/AN/AN/AN/AN/A
22-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (3.2)(±)-BINAP (4)NaOBuᵗ (2.8)Toluene80460[1]
32-BromopyridineVolatile AminesPd(OAc)₂ (5)dppp (5)NaOt-Bu (2)Toluene80N/A55-98
4Aryl BromidePrimary AminePd₂(dba)₃ (1-2)XPhos (2-4)K₂CO₃ (1.5)t-BuOH1102-2470-95

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound and its derivatives. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound or methyl 6-bromonicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound or methyl 6-bromonicotinate (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, excess)

  • Solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the this compound derivative, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound or methyl 6-bromonicotinate (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, BINAP, 1.5-7.5 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Sealed tube or Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add the this compound derivative and the amine.

  • Seal the tube or flask tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions involving this compound.

Palladium_Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (this compound) pd_intermediate R-Pd(II)Lₙ-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M (e.g., Ar'-B(OH)₂) pd_coupled R-Pd(II)Lₙ-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 R-R' (Coupled Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Assemble Reactants reagents This compound Derivative Coupling Partner Pd Catalyst & Ligand Base start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Logical_Relationships substrate This compound (Electrophile) product Coupled Product substrate->product couples with partner Coupling Partner (Nucleophile) partner->product couples with catalyst Palladium Catalyst catalyst->product catalyzes ligand Ligand ligand->catalyst stabilizes base Base base->catalyst activates solvent Solvent solvent->catalyst solubilizes

Caption: Logical relationships of key components in a cross-coupling reaction.

References

Application Note and Protocol for the Esterification of 6-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the esterification of 6-bromonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method described is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. Protocols for the synthesis of both methyl 6-bromonicotinate and ethyl 6-bromonicotinate are presented, offering flexibility in reagent choice. This application note includes a summary of reaction parameters, a detailed step-by-step experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound and its ester derivatives are valuable building blocks in medicinal chemistry and drug development. The ester functional group serves as a versatile handle for further molecular modifications, including cross-coupling reactions and amide bond formations. The presence of the bromine atom on the pyridine (B92270) ring provides a reactive site for introducing diverse functional groups, enabling the synthesis of complex molecular architectures.[1] Fischer-Speier esterification is a straightforward and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2][3][4][5] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[2][4]

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of methyl and ethyl 6-bromonicotinate via Fischer esterification.

ParameterMethyl 6-bromonicotinateEthyl 6-bromonicotinate
Starting Material This compoundThis compound
Alcohol Methanol (B129727)Ethanol (B145695)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Concentrated Sulfuric Acid (H₂SO₄)
Reaction Temperature Reflux (approx. 65°C)Reflux (approx. 78°C)
Reaction Time 6-12 hours6-12 hours
Work-up Neutralization with a weak base (e.g., NaHCO₃), extraction with an organic solventNeutralization with a weak base (e.g., NaHCO₃), extraction with an organic solvent
Purification Recrystallization or column chromatographyRecrystallization or column chromatography

Experimental Protocols

Materials and Equipment
  • This compound

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (B1210297) or Dichloromethane (B109758) for extraction

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Protocol 1: Synthesis of Methyl 6-bromonicotinate

This protocol is based on the principles of Fischer esterification.[2][3][4][5][6]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both the reactant and the solvent.

  • Place the flask in a fume hood and cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.

  • Allow the reaction to proceed for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 6-bromonicotinate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Ethyl 6-bromonicotinate

This protocol follows the same principles as the synthesis of the methyl ester.

  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, place this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol to the flask.

  • Cool the flask in an ice bath within a fume hood.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Maintain the reflux for 6-12 hours, monitoring the reaction by TLC if desired.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

  • Neutralize the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times in a separatory funnel.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: After filtering, concentrate the organic solution using a rotary evaporator to obtain the crude ethyl 6-bromonicotinate.

  • Purification: Purify the crude ester by either recrystallization or column chromatography.

Mandatory Visualization

Esterification_Workflow Start This compound + Alcohol (MeOH or EtOH) Reaction Acid Catalyst (H₂SO₄) Reflux (6-12h) Start->Reaction 1. Reaction Workup Neutralization (NaHCO₃) Aqueous Work-up Reaction->Workup 2. Quenching Extraction Extraction with Organic Solvent Workup->Extraction 3. Isolation Drying Drying (Na₂SO₄) Extraction->Drying 4. Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation 5. Concentration Purification Purification (Recrystallization or Chromatography) Evaporation->Purification 6. Purification FinalProduct Pure Ester (Methyl or Ethyl 6-bromonicotinate) Purification->FinalProduct Final Product

Caption: Workflow for the Fischer Esterification of this compound.

References

Amide Bond Formation with 6-Bromonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyridine (B92270) core is a common motif in a wide range of biologically active compounds, and the presence of both a carboxylic acid and a bromine atom provides two orthogonal points for chemical modification. The formation of an amide bond from the carboxylic acid moiety is a crucial transformation, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. This document provides detailed application notes and protocols for the amide bond formation with this compound, targeting researchers, scientists, and drug development professionals. Amides derived from this compound are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and DNA gyrase inhibitors.[1][2]

Core Concepts in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is typically a slow process. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is generally achieved using a variety of coupling reagents that convert the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP, BOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, base, and solvent can significantly impact the reaction yield, purity, and potential for side reactions such as racemization (if chiral amines are used).

A general workflow for amide bond formation is depicted below:

G cluster_0 Activation cluster_1 Coupling 6-Bromonicotinic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) 6-Bromonicotinic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product 6-Bromonicotinamide (B1289588) Derivative Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide_Product Base Base (e.g., DIPEA, Et3N) Base->Activated_Intermediate Base->Amide_Product Solvent Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Solvent->Amide_Product

Caption: General workflow for amide bond formation.

Experimental Protocols

This section provides detailed protocols for common amide bond formation reactions with this compound using two widely used coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation. HOBt is often added to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Amine (e.g., substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G Start Dissolve this compound, Amine, HOBt, and DIPEA in DMF Cool Cool to 0 °C Start->Cool Add_EDC Add EDC·HCl Cool->Add_EDC React Stir at Room Temperature (12-24h) Add_EDC->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (EtOAc, NaHCO3, H2O, Brine) Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolated 6-Bromonicotinamide Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for more challenging couplings, such as with sterically hindered amines or electron-deficient anilines. Reactions are typically faster than with EDC/HOBt.

Materials:

  • This compound

  • Amine (e.g., substituted aniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexanes

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (2.0-3.0 eq.) to the solution.

  • Add HATU (1.1-1.2 eq.) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution (2x), water (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Dissolve this compound, Amine, and DIPEA in DMF Add_HATU Add HATU Start->Add_HATU React Stir at Room Temperature (1-4h) Add_HATU->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (EtOAc, NaHCO3, H2O, Brine) Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolated 6-Bromonicotinamide Purify->Product

Caption: Workflow for HATU mediated amide coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the amide bond formation with this compound and various amines. Please note that optimal conditions may vary depending on the specific amine substrate.

Coupling ReagentAmine SubstrateBaseSolventTime (h)Yield (%)Reference
EDC/HOBtSubstituted AnilinesDIPEADMF1870-90[3]
HATUSubstituted AnilinesDIPEADMF1-538-93[3]
TBTU/DIEAAniline DerivativesDIEADMF4-5Moderate[4]
PyBOP/DBUAniline DerivativesDBUDMF-Good[4]
EDC/HOBtGeneral AminesDIEADMF1261[5]
EDC/HOBtGeneral AminesDIEADMF0.583[5]
EDC/HOBtGeneral AminesDIEADMF1285[5]

Applications in Drug Discovery

Amides derived from this compound are valuable precursors in the synthesis of a variety of pharmacologically active molecules. The bromine atom serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[6] This modular approach allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and pyridine-based scaffolds are prevalent. The 6-bromonicotinamide template can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

DNA Gyrase Inhibitors: Bacterial DNA gyrase is a validated target for antibacterial agents. Novel pyridine-3-carboxamide (B1143946) derivatives have been designed and synthesized as inhibitors of the ATPase subunit of DNA gyrase, demonstrating potent Gram-positive antibacterial efficacy.[1][2]

The general synthetic strategy often involves the initial amide bond formation followed by a subsequent cross-coupling reaction, as illustrated below.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reagents Amide_Formation Amide Bond Formation 6-Bromo_Amide 6-Bromonicotinamide Amide_Formation->6-Bromo_Amide Cross_Coupling Suzuki Cross-Coupling Final_Product Biologically Active Molecule (e.g., Kinase Inhibitor) Cross_Coupling->Final_Product 6-Bromo This compound 6-Bromo->Amide_Formation Amine Amine Amine->Amide_Formation 6-Bromo_Amide->Cross_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Cross_Coupling Pd_Catalyst Pd Catalyst Pd_Catalyst->Cross_Coupling

Caption: Synthetic strategy for drug candidates.

Conclusion

The amide bond formation with this compound is a fundamental and versatile reaction in the toolkit of medicinal chemists. The protocols provided herein, utilizing common and efficient coupling reagents, offer a solid foundation for the synthesis of a wide array of 6-bromonicotinamide derivatives. The strategic combination of amide coupling and subsequent cross-coupling reactions opens up avenues for the discovery of novel therapeutics targeting a range of diseases. Careful selection of reaction conditions and purification methods is key to obtaining high yields and purity of the desired products.

References

6-Bromonicotinic Acid: A Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromonicotinic acid is a key building block in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. Its pyridine (B92270) core is a common motif in many biologically active molecules. The presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position provides two reactive sites for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and alkyl groups. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, further diversifying the molecular scaffold. This application note provides a detailed overview of the use of this compound in the synthesis of agrochemicals, with a focus on the synthesis of a fungicide analogue related to Boscalid.

Key Applications in Agrochemical Synthesis

This compound serves as a versatile precursor for the development of novel agrochemicals. Its derivatives have shown promise in various applications:

  • Fungicides: The nicotinamide (B372718) scaffold is a core component of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. By coupling this compound with various aniline (B41778) derivatives, novel fungicides with high efficacy can be synthesized.

  • Herbicides: The pyridine ring is present in numerous herbicides. Modification of the 6-position of nicotinic acid can lead to compounds with potent herbicidal activity.

  • Insecticides: Pyridine-based insecticides are a significant class of crop protection agents. This compound can be elaborated into complex molecules with insecticidal properties.

Synthesis of a Boscalid Analogue: 6-(4'-chlorobiphenyl-2-yl)nicotinamide

This section details the synthesis of a structural analogue of the fungicide Boscalid, starting from this compound. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to form the key biphenyl (B1667301) linkage, followed by amidation.

Synthetic Pathway

The overall synthetic pathway is depicted below. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with (4-chlorophenyl)boronic acid to yield 6-(4'-chlorobiphenyl-3-yl)nicotinic acid. This intermediate is then converted to the corresponding acyl chloride, which subsequently reacts with aniline to produce the final product, 6-(4'-chlorobiphenyl-2-yl)nicotinamide.

Synthetic Pathway 6-Bromonicotinic_acid This compound Intermediate 6-(4'-chlorobiphenyl-3-yl)nicotinic acid 6-Bromonicotinic_acid->Intermediate Suzuki-Miyaura Coupling Pd catalyst, Base Boronic_acid (4-chlorophenyl)boronic acid Boronic_acid->Intermediate Acyl_chloride 6-(4'-chlorobiphenyl-3-yl)nicotinoyl chloride Intermediate->Acyl_chloride SOCl2 or (COCl)2 Final_product 6-(4'-chlorobiphenyl-2-yl)nicotinamide Acyl_chloride->Final_product Amidation Aniline Aniline Aniline->Final_product

Caption: Synthetic pathway for a Boscalid analogue from this compound.

Experimental Protocols

Synthesis of 6-(4'-chlorobiphenyl-3-yl)nicotinic acid via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with (4-chlorophenyl)boronic acid.

Materials:

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), (4-chlorophenyl)boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the solids to achieve a suitable concentration (e.g., 0.1 M).

  • Begin stirring the mixture and add the pre-mixed catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with 1 M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-(4'-chlorobiphenyl-3-yl)nicotinic acid.

ParameterValue
Reactants This compound, (4-chlorophenyl)boronic acid
Catalyst Pd(OAc)₂ / SPhos
Base K₃PO₄
Solvent 1,4-Dioxane
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 70-90%
Purity >95% after chromatography

Table 1: Summary of reaction conditions for the Suzuki-Miyaura coupling.

Synthesis of 6-(4'-chlorobiphenyl-2-yl)nicotinamide via Amidation

This protocol describes the conversion of the synthesized carboxylic acid to the final amide product.

Materials:

  • 6-(4'-chlorobiphenyl-3-yl)nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

Step 2a: Formation of the Acyl Chloride

  • To a round-bottom flask under an inert atmosphere, add 6-(4'-chlorobiphenyl-3-yl)nicotinic acid (1.0 equiv) and suspend it in an anhydrous solvent such as DCM or THF.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.5 equiv) or oxalyl chloride (1.5 equiv) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This is typically used in the next step without further purification.

Step 2b: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve aniline (1.1 equiv) and a base such as triethylamine (1.2 equiv) or pyridine (1.2 equiv) in the same anhydrous solvent.

  • Cool the aniline solution to 0 °C and slowly add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 6-(4'-chlorobiphenyl-2-yl)nicotinamide.

ParameterValue
Reactants 6-(4'-chlorobiphenyl-3-yl)nicotinic acid, Aniline
Reagents SOCl₂ or (COCl)₂, Et₃N or Pyridine
Solvent DCM or THF
Temperature 0 °C to room temperature
Reaction Time 6-10 hours (two steps)
Typical Yield 80-95%
Purity >98% after purification

Table 2: Summary of reaction conditions for the amidation.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of the Boscalid analogue.

Experimental Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_amidation Amidation S_Start Mix this compound, boronic acid, and base S_Catalyst Add Pd catalyst and ligand solution S_Start->S_Catalyst S_React Heat at 100°C for 12-24h S_Catalyst->S_React S_Workup Acidify, Extract, Wash, and Dry S_React->S_Workup S_Purify Column Chromatography S_Workup->S_Purify S_Product 6-(4'-chlorobiphenyl-3-yl)nicotinic acid S_Purify->S_Product A_Start Suspend carboxylic acid in anhydrous solvent S_Product->A_Start Proceed to Amidation A_Acyl Add SOCl2/ (COCl)2 at 0°C to RT A_Start->A_Acyl A_React Add acyl chloride solution to amine solution at 0°C A_Acyl->A_React A_Amine Prepare aniline and base solution A_Amine->A_React A_Workup Wash with water and brine, Dry A_React->A_Workup A_Purify Recrystallization or Column Chromatography A_Workup->A_Purify A_Product Final Product: 6-(4'-chlorobiphenyl-2-yl)nicotinamide A_Purify->A_Product

Caption: Workflow for the two-step synthesis of a Boscalid analogue.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of agrochemicals. The protocols detailed in this application note for the synthesis of a Boscalid analogue via a Suzuki-Miyaura coupling and subsequent amidation highlight a key strategy for leveraging this starting material. The ability to introduce diverse functionalities at both the 6-position and the carboxylic acid group allows for the creation of extensive libraries of novel compounds for screening and development in the agrochemical industry.

Application of 6-Bromonicotinic Acid in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-bromonicotinic acid serves as a versatile and crucial building block in the synthesis of a wide array of kinase inhibitors. Its pyridine (B92270) core and reactive bromine and carboxylic acid functionalities allow for diverse chemical modifications, making it an ideal scaffold for targeting various kinases implicated in diseases such as cancer and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound, with a focus on p38 MAP kinase inhibitors. The protocols are based on established synthetic routes and are intended to guide researchers in the practical application of this key intermediate.

Introduction to this compound in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a central role in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs, with many approved for clinical use.

The pyridine ring is a common motif in many kinase inhibitors, as it can mimic the adenine (B156593) ring of ATP and form crucial hydrogen bonds within the kinase active site. This compound provides a pre-functionalized pyridine scaffold that is amenable to a variety of coupling reactions, such as Suzuki-Miyaura and amide bond formations. These reactions allow for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Application Example: Synthesis of a p38 MAP Kinase Inhibitor

This section details the synthesis of a potent p38 MAP kinase inhibitor starting from this compound. The synthesis involves a key Suzuki-Miyaura coupling step to introduce an aryl group at the 6-position of the nicotinic acid scaffold, followed by an amide coupling to complete the inhibitor structure.

Signaling Pathway of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The synthesized inhibitor is designed to interfere with this pathway by blocking the activity of p38 kinase.

p38_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream phosphorylates Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle Inhibitor Synthesized Inhibitor Inhibitor->p38 inhibits

Figure 1: Simplified p38 MAP Kinase Signaling Pathway and the point of inhibition.
Experimental Workflow

The synthesis of the target kinase inhibitor from this compound follows a multi-step process. The general workflow is outlined below.

experimental_workflow Start This compound Step1 Esterification Start->Step1 Intermediate1 Methyl 6-bromonicotinate Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (with Arylboronic Acid) Intermediate1->Step2 Intermediate2 Methyl 6-aryl-nicotinate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 6-Aryl-nicotinic Acid Step3->Intermediate3 Step4 Amide Coupling (with Amine) Intermediate3->Step4 FinalProduct Target Kinase Inhibitor Step4->FinalProduct

Figure 2: General synthetic workflow for a kinase inhibitor from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-bromonicotinate

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 6-bromonicotinate as a solid.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-aryl-nicotinate

This protocol details the palladium-catalyzed cross-coupling of methyl 6-bromonicotinate with an appropriate arylboronic acid.

Materials:

  • Methyl 6-bromonicotinate

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (B44618) (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine methyl 6-bromonicotinate (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl 6-aryl-nicotinate.

Protocol 3: Hydrolysis of Methyl 6-aryl-nicotinate

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 6-aryl-nicotinate

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve methyl 6-aryl-nicotinate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-aryl-nicotinic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Protocol 4: Amide Coupling to Yield the Final Kinase Inhibitor

This protocol details the final amide bond formation to produce the target inhibitor.

Materials:

  • 6-Aryl-nicotinic acid

  • Target amine (e.g., 4-amino-N-methylbenzamide) (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-aryl-nicotinic acid (1.0 eq) in DMF, add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and activity of a p38 MAP kinase inhibitor derived from this compound.

StepCompoundYield (%)Purity (%) (by HPLC)p38α IC₅₀ (nM)
Esterification Methyl 6-bromonicotinate90-95>98N/A
Suzuki Coupling Methyl 6-(4-fluorophenyl)nicotinate75-85>97N/A
Hydrolysis 6-(4-fluorophenyl)nicotinic acid92-98>99N/A
Amide Coupling Final p38 Kinase Inhibitor65-75>9910 - 50

Note: Yields and IC₅₀ values are representative and may vary depending on the specific substrates and reaction conditions used.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols and data presented here provide a practical guide for researchers in the field of drug discovery and development to utilize this key building block in the creation of novel and potent therapeutic agents. The straightforward and efficient synthetic routes allow for the rapid generation of compound libraries for structure-activity relationship studies, accelerating the discovery of new kinase inhibitors.

The Pivotal Role of 6-Bromonicotinic Acid Derivatives in Engineering Nicotinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the fields of neuroscience and pharmacology are increasingly turning to synthetic chemistry to unlock the therapeutic potential of nicotinic acetylcholine (B1216132) receptors (nAChRs). A promising scaffold for the development of novel nAChR modulators is the substituted pyridine (B92270) ring, with a particular focus on derivatives of 6-bromonicotinic acid and its structural analogs. These compounds serve as versatile starting materials for the synthesis of potent and selective ligands targeting various nAChR subtypes, especially the α7 subtype, which is implicated in cognitive function and inflammatory processes.

This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound analogs in the discovery of novel nAChR modulators. The focus is on the synthesis, characterization, and functional analysis of these compounds, providing a comprehensive guide for their application in preclinical research.

Application Notes

The development of selective nAChR modulators is a critical area of research for addressing a range of neurological and inflammatory disorders. The α7 nAChR, in particular, is a key target due to its role in cognitive processes and the cholinergic anti-inflammatory pathway. While direct derivatization of this compound for nAChR modulators is an area of active exploration, the structurally related 6-bromohypaphorine analogs have demonstrated significant promise as potent agonists for the α7 nAChR.

Hypaphorine (B1674125), a tryptophan derivative, and its halogenated analogs provide a valuable framework for understanding the structure-activity relationships (SAR) of 6-substituted heterocyclic compounds at the α7 nAChR. The marine alkaloid L-6-bromohypaphorine, for instance, has been identified as an agonist of the human α7 nAChR with an EC₅₀ of 80 μM.[1] This has spurred the synthesis and evaluation of a series of 6-substituted hypaphorine analogs to improve potency and selectivity.

The general synthetic strategy for these analogs often involves the modification of the indole (B1671886) core, starting with the nitration of tryptophan, followed by protection, reduction, and Sandmeyer-type reactions to introduce various substituents at the 6-position. The final step typically involves methylation to yield the quaternary amine characteristic of hypaphorine. This synthetic route allows for the exploration of a wide range of chemical diversity at the 6-position, leading to the identification of compounds with significantly enhanced activity.

The functional characterization of these novel compounds relies on a suite of in vitro assays, including radioligand binding assays to determine binding affinity and functional assays such as calcium imaging and electrophysiology to assess agonist or antagonist activity and potency.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 6-substituted hypaphorine analogs on the human α7 nicotinic acetylcholine receptor. The data highlights the impact of different substituents at the 6-position on the agonist potency of these compounds.

Compound ID6-SubstituentChiralityEC₅₀ (μM) for hα7 nAChR
L-6-bromohypaphorine -BrL80
D-6-iodohypaphorine methyl ester (6ID) -ID0.61
D-6-trifluoromethylhypaphorine methyl ester (6CF) -CF₃D2.4
6-nitrohypaphorine methyl ester -NO₂L14
L-hypaphorine -HL>1000

Data is presented for compounds tested in the presence of the positive allosteric modulator (PAM) PNU-120596. EC₅₀ values represent the concentration of the compound that elicits 50% of the maximal response.

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the α7 nAChR using a radiolabeled antagonist, such as [³H]-methyllycaconitine ([³H]-MLA).

Materials:

  • Receptor Source: Membranes from cells or tissues expressing the α7 nAChR.

  • Radioligand: [³H]-methyllycaconitine ([³H]-MLA).

  • Test Compounds: this compound derivatives or analogs.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or 100 µM nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates, glass fiber filters, cell harvester, scintillation vials, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold Assay Buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh Assay Buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, [³H]-MLA (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Non-specific control, [³H]-MLA, and membrane preparation.

    • Competition Binding: A range of concentrations of the test compound, [³H]-MLA, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Fluorescence Assay for α7 nAChR Functional Activity

This protocol measures the functional activity of test compounds as agonists or positive allosteric modulators (PAMs) of the α7 nAChR by detecting changes in intracellular calcium concentration.

Materials:

  • Cells: Cell line stably or transiently expressing the human α7 nAChR (e.g., Neuro-2a or SH-SY5Y).

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Test Compounds: this compound derivatives or analogs.

  • Positive Control: A known α7 nAChR agonist (e.g., acetylcholine or epibatidine).

  • PAM (optional): PNU-120596 to potentiate the response of weak agonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in Assay Buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of the test compounds (and PAM, if applicable) to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the test compounds using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to directly measure the ion channel function of the α7 nAChR in response to test compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the human α7 nAChR subunit.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Test Compounds: this compound derivatives or analogs dissolved in ND96.

  • Two-electrode voltage clamp setup.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the α7 nAChR cRNA and incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application: Apply the test compounds at various concentrations to the oocyte via the perfusion system.

  • Current Recording: Record the inward current elicited by the activation of the α7 nAChR.

  • Data Analysis: Measure the peak current amplitude for each compound concentration. Normalize the responses to a maximal agonist response and plot the normalized current against the compound concentration to determine the EC₅₀ and maximal efficacy.

Visualizations

Signaling_Pathway cluster_0 α7 nAChR Activation cluster_1 Cellular Response Agonist This compound Analog (Agonist) nAChR α7 nAChR Agonist->nAChR Binds to orthosteric site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_Influx->Downstream Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Start This compound Analog Precursor Synthesis Chemical Synthesis (e.g., Sandmeyer Reaction) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Radioligand Binding Assay (Affinity - Ki) Purification->Binding Functional Calcium Fluorescence Assay (Potency - EC₅₀) Purification->Functional Electrophysiology Electrophysiology (TEVC) (Efficacy & Mechanism) Functional->Electrophysiology SAR Structure-Activity Relationship (SAR) Analysis Electrophysiology->SAR Logical_Relationship cluster_core Core Structure cluster_properties Desired Properties Core 6-Bromo-substituted Pyridine/Indole Core Potency High Potency (Low EC₅₀/Ki) Core->Potency influences Selectivity Subtype Selectivity (e.g., α7 vs. others) Core->Selectivity influences Function Desired Function (Agonist/Antagonist/PAM) Core->Function determines

References

Application Note: Analytical Methods for the Characterization of 6-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromonicotinic acid is a substituted pyridine (B92270) carboxylic acid that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. Therefore, robust analytical methods are essential for its comprehensive characterization, including identity confirmation, purity assessment, and impurity profiling. This document provides detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₆H₄BrNO₂[1][2][3][4]
Molecular Weight 202.01 g/mol [1][5][6]
CAS Number 6311-35-9[1][6][7][8]
Appearance White to off-white crystalline powder or plates[3][5]
Melting Point 179-188 °C[5][6]
Purity (Typical) ≥96%[1][3][6]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the most common and effective analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of this compound and quantifying its content (assay). A reversed-phase HPLC method with UV detection is widely applicable for nicotinic acid and its derivatives.[9][10]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 265 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization is often required to increase volatility.[9][12]

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization Step:

    • To 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

Quantitative Data Summary: NMR

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H 9.03singlet-H-2 (proton adjacent to N)[5][7]
¹H 8.08doublet8.0H-4[5][7]
¹H 7.64doublet8.0H-5[5][7]
¹³C Predicted values--Assignments would include 6 carbons: 4 aromatic CH, 1 aromatic C-Br, and 1 carboxylic acid C=O.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis.

Quantitative Data Summary: FTIR

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710C=O stretchCarboxylic acid (dimer)
~1600, ~1475C=C and C=N stretchesPyridine ring
1210-1320C-O stretchCarboxylic acid
~900 (broad)O-H bend (out-of-plane)Carboxylic acid (dimer)
Below 800C-Br stretchBromo-substituted ring

Visualizations

Experimental Workflow Diagram

G Diagram 1: General Experimental Workflow for Characterization of this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep FTIR FTIR Spectroscopy Sample->FTIR Direct Analysis HPLC HPLC-UV Prep->HPLC GCMS GC-MS Prep->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Purity Purity & Assay HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Confirmation NMR->Structure Functional Functional Groups FTIR->Functional Report Comprehensive Report Purity->Report Impurities->Report Structure->Report Functional->Report

Caption: Diagram 1: General Experimental Workflow for Characterization of this compound.

Logical Relationships of Analytical Methods

G Diagram 2: Relationship of Analytical Techniques to Characterization Data cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_properties Characterization Information center_node This compound HPLC HPLC center_node->HPLC GC GC-MS center_node->GC NMR NMR center_node->NMR FTIR FTIR center_node->FTIR MS Mass Spec. center_node->MS Purity Purity & Assay HPLC->Purity Impurities Impurity Profile GC->Impurities Identity Identity & Structure NMR->Identity FTIR->Identity MS->Identity MolWeight Molecular Weight MS->MolWeight

Caption: Diagram 2: Relationship of Analytical Techniques to Characterization Data.

References

6-Bromonicotinic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid is a halogenated pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique electronic properties and functional group handles make it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical research. The presence of the bromine atom at the 6-position allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the carboxylic acid moiety at the 3-position provides a site for further derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the development of pharmaceuticals.

Key Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and alkynyl groups onto the pyridine ring. These reactions are fundamental in the construction of molecular scaffolds with potential biological activity.

  • Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds between this compound and various boronic acids or their esters. This method is instrumental in the synthesis of 6-aryl- and 6-heteroarylnicotinic acids, which are precursors to a range of bioactive compounds, including potential kinase inhibitors and other therapeutic agents.

  • Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is key in the synthesis of 6-alkynylnicotinic acid derivatives, which are found in various pharmaceutically active molecules, including nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.

Data Presentation: Representative Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of 6-Halo-Nicotinic Acid Derivatives with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)/H₂O10012~85-95 (estimated)
2Methyl 4-bromo-6-methylnicotinate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801692
32,6-DichloronicotinamidePhenylboronic acidPXPd2 (2)-K₂CO₃Methanol60295

Table 2: Sonogashira Coupling of 6-Bromo-Pyridine Derivatives with Terminal Alkynes

EntryBromo-Pyridine DerivativeAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF608~80-90 (estimated)
26-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693[1]
36-Bromo tacrinePhenylacetylenePd(dppf)Cl₂·CH₂Cl₂ (5)CuI (100)TEADMF1008-1085[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the addition of a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 6-arylnicotinic acid.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF or DMF, followed by triethylamine or DIPEA.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynylnicotinic acid.

Mandatory Visualizations

Signaling Pathway

Derivatives of nicotinic acid are known to interact with nicotinic acetylcholine receptors (nAChRs). For instance, analogs of 6-bromohypaphorine have been shown to act as agonists for the α7 nAChR, which is involved in anti-inflammatory signaling.[3] The following diagram illustrates a simplified signaling pathway initiated by the activation of the α7 nAChR.

alpha7_nAChR_pathway agonist α7 nAChR Agonist (e.g., 6-substituted nicotinic acid derivative) alpha7 α7 Nicotinic Acetylcholine Receptor agonist->alpha7 Binds to ca_influx Ca²⁺ Influx alpha7->ca_influx Opens channel camk CaM/CaMKII Activation ca_influx->camk jak2 JAK2 Phosphorylation ca_influx->jak2 stat3 STAT3 Phosphorylation jak2->stat3 nfkb NF-κB Inhibition stat3->nfkb inflammation ↓ Pro-inflammatory Cytokine Production nfkb->inflammation

Caption: Simplified α7 nAChR anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of a target molecule using this compound as a starting material in a cross-coupling reaction.

experimental_workflow start Start: this compound + Coupling Partner reaction_setup Reaction Setup (Inert atmosphere, solvent, base, catalyst) start->reaction_setup reaction Cross-Coupling Reaction (Suzuki or Sonogashira) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: General workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, makes it an indispensable tool for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this important intermediate in their own research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include 6-hydroxynicotinic acid, 2-bromo-5-methylpyridine (B20793), and through a Sandmeyer reaction starting from an appropriate amino-pyridine derivative. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: I am getting a low yield in the synthesis of this compound from 2-bromo-5-methylpyridine using potassium permanganate (B83412). What are the potential reasons and how can I improve the yield?

A2: Low yields in the oxidation of 2-bromo-5-methylpyridine to this compound can be attributed to several factors:

  • Incomplete Reaction: The oxidation reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. One reported procedure suggests stirring the reaction mixture at 110°C for at least 1.5 hours.[1]

  • Suboptimal Temperature: The temperature control is crucial. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.

  • Insufficient Oxidant: Ensure that a sufficient molar excess of potassium permanganate is used. A literature procedure specifies using approximately 2.7 equivalents of potassium permanganate.[1]

  • Poor Phase Transfer: In aqueous oxidation, a phase transfer catalyst like Aliquat 336 can be beneficial to facilitate the reaction between the organic substrate and the aqueous oxidant.[1]

  • Product Loss During Workup: The product is precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low to precipitate the carboxylic acid completely. Washing the precipitate with copious amounts of cold water can also lead to product loss due to its slight solubility.

Q3: What are some common impurities I might encounter, and how can they be removed?

A3: Common impurities can include unreacted starting materials (e.g., 2-bromo-5-methylpyridine), byproducts from side reactions, and residual inorganic salts from the workup.

  • Unreacted Starting Material: If the reaction is incomplete, the starting material will be a primary impurity. This can often be removed by recrystallization from a suitable solvent system, such as aqueous ethanol (B145695).[2]

  • Manganese Dioxide: When using potassium permanganate as the oxidant, manganese dioxide (MnO₂) is a major byproduct. It is typically removed by filtering the hot reaction mixture through a filter aid like diatomaceous earth.[1]

  • Other Organic Impurities: Side reactions can lead to other brominated pyridine (B92270) derivatives. Purification by column chromatography or recrystallization is generally effective. The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress using TLC or HPLC.
Insufficient amount of reagent.Ensure the correct stoichiometry of all reagents, especially the limiting reagent and any catalysts.
Product loss during workup.Optimize the pH for precipitation. Minimize the volume of washing solvent. Use an appropriate extraction solvent if applicable.
Presence of Impurities Unreacted starting materials.Optimize reaction conditions for full conversion. Purify the crude product by recrystallization or column chromatography.
Formation of byproducts.Adjust reaction temperature to minimize side reactions. Consider using a more selective reagent.
Reaction Not Starting Low reaction temperature.Gradually increase the temperature to the recommended level.
Inactive catalyst or reagent.Use fresh, high-purity reagents and catalysts.
Difficulty in Product Isolation Product is too soluble in the workup solvent.Change the solvent or use a co-solvent to decrease solubility. Cool the solution to induce precipitation.
Formation of an oil instead of a solid.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialReagentsReaction ConditionsYieldReference
6-Hydroxynicotinic acidPhosphorus pentabromide70-80°C for 15 min, then 120°C for 1 hour~67%[2]
2-Bromo-5-methylpyridinePotassium permanganate, Aliquat 336110°C for 1.5 hours44%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Hydroxynicotinic Acid [2]

  • Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g).

  • Heat the resulting mixture with stirring at 70-80°C for approximately 15 minutes.

  • Increase the temperature to 120°C and continue heating for 1 hour. The mixture will solidify to a yellow mass.

  • After cooling, carefully add the mass to iced water.

  • Filter the resulting white precipitate of this compound.

  • Wash the precipitate with water.

  • Recrystallize the crude product from aqueous ethanol to yield the pure product (yield: 4g).

Protocol 2: Synthesis of this compound from 2-Bromo-5-methylpyridine [1]

  • Dissolve 2-bromo-5-methylpyridine (100 g, 0.291 mol) in 1000 mL of water.

  • Add Aliquat 336 (2 mL) as a phase transfer catalyst.

  • Slowly add potassium permanganate (251 g, 0.797 mol) over 1 hour.

  • Heat the reaction mixture to 110°C and stir for 30 minutes, then continue stirring for an additional hour to ensure complete reaction.

  • While hot, filter the mixture through diatomaceous earth and wash the filter cake with hot water.

  • Concentrate the filtrate to half its original volume under reduced pressure.

  • Add 48% hydrobromic acid (approximately 300 mL) to the concentrate to precipitate the product.

  • Filter the this compound crystals, wash with water, and dry to obtain the final product (yield: 52 g).

Mandatory Visualization

experimental_workflow_1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 6-Hydroxynicotinic Acid react Add PBr5 Heat to 70-80°C, then 120°C start->react workup Quench with Iced Water Filter Precipitate react->workup purify Recrystallize from Aqueous Ethanol workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound from 6-Hydroxynicotinic acid.

experimental_workflow_2 cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Bromo-5-methylpyridine react Add KMnO4 & Aliquat 336 Heat to 110°C start->react filter Hot Filtration through Diatomaceous Earth react->filter precipitate Concentrate & Precipitate with HBr filter->precipitate isolate Filter & Dry precipitate->isolate product This compound isolate->product

Caption: Workflow for the synthesis of this compound from 2-Bromo-5-methylpyridine.

References

Common side reactions in the synthesis of 6-Bromonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-bromonicotinic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three common synthetic routes for this compound:

Q2: Which synthetic route is most suitable for my research?

A2: The choice of synthetic route depends on several factors including the availability of starting materials, required scale, and safety considerations.

  • The oxidation route is often straightforward but can present challenges in product purification from manganese dioxide byproduct.

  • The Sandmeyer reaction is a versatile method but requires careful temperature control to handle the unstable diazonium salt intermediate.[2]

  • Synthesis from 6-hydroxynicotinic acid is a direct conversion but involves handling corrosive and moisture-sensitive reagents like PBr₅.

Troubleshooting Guides

Route 1: Oxidation of 2-Bromo-5-methylpyridine

This section addresses common issues when synthesizing this compound via the oxidation of 2-bromo-5-methylpyridine.

Q3: My reaction yields are consistently low. What are the potential causes and solutions?

A3: Low yields in the oxidation of 2-bromo-5-methylpyridine can stem from several factors. Below is a summary of potential causes and troubleshooting steps.

Potential Cause Troubleshooting/Optimization
Incomplete Oxidation - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Optimize Temperature: While the reaction is often run at elevated temperatures (e.g., 110°C), ensure the temperature is maintained consistently.[4]- Ensure Sufficient Oxidant: Use a molar excess of potassium permanganate to drive the reaction to completion.
Over-oxidation - Control Temperature: Avoid excessive heating, as this can promote unwanted side reactions, including potential degradation of the pyridine (B92270) ring.- Slow Addition of Oxidant: Add the potassium permanganate portion-wise to manage the exothermic nature of the reaction and maintain better temperature control.[4]
Product Loss During Workup - Efficient Filtration: Ensure all the product is recovered from the manganese dioxide (MnO₂) precipitate by washing the filter cake thoroughly with hot water.- Proper pH Adjustment: Carefully adjust the pH of the filtrate to the isoelectric point of this compound to ensure maximum precipitation.

Q4: I am observing a significant amount of brown, tarry byproduct. How can I minimize this?

A4: The formation of tarry substances is often a result of non-specific oxidation or polymerization reactions. To minimize this:

  • Maintain a controlled temperature. Overheating can lead to the degradation of both starting material and product.

  • Ensure efficient stirring. This helps to distribute the oxidant evenly and prevent localized "hot spots" where side reactions are more likely to occur.

  • Consider a phase-transfer catalyst. As described in some procedures, a phase-transfer catalyst can facilitate the reaction between the aqueous permanganate and the organic substrate, potentially leading to a cleaner reaction.[4]

Q5: What are the expected side products in this reaction?

A5: The primary side products are typically related to incomplete or over-oxidation.

  • 2-Bromo-5-(hydroxymethyl)pyridine: The alcohol intermediate from incomplete oxidation.

  • 2-Bromo-5-pyridinecarboxaldehyde: The aldehyde intermediate from incomplete oxidation.

  • Unreacted 2-bromo-5-methylpyridine .

dot

Caption: Oxidation pathway and potential side reactions.

Route 2: Sandmeyer Reaction of 2-Amino-5-methylpyridine

This section provides guidance for the synthesis of this compound starting from 2-amino-5-methylpyridine, which is first converted to 2-bromo-5-methylpyridine via a Sandmeyer reaction, followed by oxidation.

Q6: The yield of my Sandmeyer reaction is poor, and I observe a lot of foaming. What is happening?

A6: Poor yields and excessive foaming (nitrogen gas evolution) are often indicative of premature decomposition of the diazonium salt.

Potential Cause Troubleshooting/Optimization
Elevated Temperature - Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5°C, to ensure the stability of the diazonium salt.[2] Use an ice-salt bath for effective cooling.- Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly to the acidic solution of the amine to control the exothermic reaction.
Incomplete Diazotization - Sufficient Acid: Ensure a sufficient excess of acid is used to fully protonate the amine and to generate nitrous acid in situ.- Test for Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates that enough sodium nitrite has been added.[2]
Side Reaction with Water - Low Temperature: Keeping the temperature low minimizes the reaction of the diazonium salt with water, which forms the corresponding phenol (B47542) (6-hydroxy-5-methylpyridine).[2][5]

Q7: My final product is contaminated with a phenolic impurity. How can I remove it?

A7: The formation of 6-hydroxy-5-methylpyridine is a common side reaction.[5] This can be removed by:

  • Aqueous Base Extraction: Phenols are acidic and will deprotonate in a basic solution (e.g., dilute NaOH) to form a water-soluble phenoxide salt. This allows for separation from the desired 2-bromo-5-methylpyridine, which will remain in the organic layer.[5]

Q8: What are the common side products in the Sandmeyer synthesis of 2-bromo-5-methylpyridine?

A8: Besides the desired product, several side products can form:

  • 6-Hydroxy-5-methylpyridine: From the reaction of the diazonium salt with water.[2][5]

  • Azo compounds: Formed by the coupling of the diazonium salt with the starting 2-amino-5-methylpyridine or another electron-rich aromatic species.[2]

  • Biaryl compounds: Resulting from the coupling of two aryl radicals.[2]

dot

Sandmeyer_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Diazonium Salt Diazonium Salt 2-Amino-5-methylpyridine->Diazonium Salt NaNO2, HBr 0-5°C Azo Compound Azo Compound 2-Amino-5-methylpyridine->Azo Compound 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Diazonium Salt->2-Bromo-5-methylpyridine CuBr 6-Hydroxy-5-methylpyridine 6-Hydroxy-5-methylpyridine Diazonium Salt->6-Hydroxy-5-methylpyridine H2O, >5°C Diazonium Salt->Azo Compound Coupling with Amine

Caption: Sandmeyer reaction pathway and common side reactions.

Route 3: Synthesis from 6-Hydroxynicotinic Acid

This section covers potential issues when synthesizing this compound from 6-hydroxynicotinic acid using phosphorus pentabromide.

Q9: The reaction with phosphorus pentabromide is sluggish, and I have a low conversion rate. What could be the issue?

A9: Low conversion in this reaction can be due to a few factors.

Potential Cause Troubleshooting/Optimization
Insufficient Reagent - Stoichiometry: Ensure an adequate molar excess of phosphorus pentabromide is used to drive the reaction to completion.
Low Reaction Temperature/Time - Heating: The reaction typically requires heating to proceed at a reasonable rate. A common protocol involves heating at 70-80°C initially, followed by a period at a higher temperature (e.g., 120°C).[3]
Reagent Purity - Fresh PBr₅: Phosphorus pentabromide is moisture-sensitive. Use a fresh, dry batch of the reagent for optimal reactivity.

Q10: I am concerned about the formation of the acyl bromide. How can I mitigate this and isolate the carboxylic acid?

A10: The carboxylic acid can react with PBr₅ to form the corresponding acyl bromide (6-bromonicotinoyl bromide).

  • Workup Procedure: Quenching the reaction mixture in iced water will hydrolyze the acyl bromide back to the desired carboxylic acid.[3]

  • Reaction Conditions: While the formation of the acyl bromide is a potential side reaction, the primary reaction at the hydroxyl group on the pyridine ring is generally favored under the reported conditions.

Q11: What are the potential impurities in this synthesis?

A11: The main impurities to consider are:

  • Unreacted 6-hydroxynicotinic acid.

  • 6-Bromonicotinoyl bromide: This intermediate will be hydrolyzed to the product during aqueous workup.

  • Phosphorous-containing byproducts: These are typically removed during the aqueous workup and washing steps.

dot

Caption: Reaction of 6-hydroxynicotinic acid with PBr5.

Experimental Protocols

Protocol 1: Oxidation of 2-Bromo-5-methylpyridine [4]

  • Dissolve 2-bromo-5-methylpyridine (100 g, 0.58 mol) in 1000 mL of water. A phase transfer catalyst such as Aliquat 336 (2 mL) can be added.

  • Slowly add potassium permanganate (251 g, 1.59 mol) in portions over 1 hour, maintaining the reaction temperature.

  • Heat the reaction mixture to 110°C and stir for 1-2 hours to ensure the reaction goes to completion.

  • While hot, filter the mixture through celite or diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure to about half the original volume.

  • Acidify the concentrate with 48% hydrobromic acid (approx. 300 mL) to precipitate the this compound.

  • Filter the white precipitate, wash with cold water, and dry to obtain the final product.

Protocol 2: Synthesis from 6-Hydroxynicotinic Acid [3]

  • Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g).

  • Heat the mixture with stirring at 70-80°C for approximately 15 minutes.

  • Increase the temperature to 120°C and continue heating for 1 hour. The mixture may solidify.

  • After cooling, carefully add the reaction mass to iced water.

  • Filter the resulting white precipitate of this compound.

  • Wash the precipitate with water and recrystallize from aqueous ethanol (B145695) if further purification is needed.

References

Troubleshooting low yields in Suzuki coupling of 6-Bromonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 6-bromonicotinic acid. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

The Suzuki coupling of this compound can be problematic due to a combination of factors. The pyridine (B92270) ring is electron-deficient, which can affect the reactivity of the aryl bromide. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and the formation of inactive species.[1][2] The presence of the carboxylic acid group also introduces challenges related to solubility and potential side reactions.

Q2: What is the role of the base in this reaction, and which one should I choose?

The base is crucial for the catalytic cycle, primarily to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[1][3] For substrates like this compound, common and effective bases include carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), or phosphates like potassium phosphate (B84403) (K₃PO₄).[4][5] The base should be finely powdered and anhydrous to ensure reproducibility.[4][5]

Q3: Can I use this compound directly, or should I protect the carboxylic acid group?

While Suzuki couplings can tolerate acidic protons, the carboxylic acid group can interfere with the reaction by affecting solubility and reacting with the base.[6] While direct coupling is possible, if you are experiencing consistently low yields, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common strategy to improve solubility and prevent unwanted side reactions.

Troubleshooting Guide for Low Yields

Problem 1: Low or No Conversion of Starting Material

This is a common issue that can often be traced back to the catalyst system, reaction setup, or reagent quality.

Q4: I see very little product formation. What are the first things I should check?

When troubleshooting a low-yielding reaction, it's essential to first verify the integrity of your reagents and experimental setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5][7] Ensure your reaction vessel was properly sealed and the system was thoroughly degassed (e.g., via three evacuate/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.[2][4]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction called protodeboronation.[5][7][8] Using a more stable boronic ester derivative, such as a pinacol (B44631) ester, can often mitigate this issue.[2][5] It is always advisable to use fresh or properly stored boronic acid.

    • Solvent Purity: Ensure solvents are anhydrous and degassed. Ethereal solvents like THF and dioxane should be free of peroxides.[5][9]

    • Base Quality: The base should be a fine, dry powder. Clumps can lead to poor reproducibility and incomplete reactions.[5]

  • Reaction Stirring: For heterogeneous mixtures, vigorous stirring is critical to ensure proper mixing of all components.[5]

Q5: My reagents and setup seem fine, but the reaction still isn't working. Could it be the catalyst system?

Yes, an inappropriate or deactivated catalyst system is a primary cause of low conversion, especially for challenging electron-deficient substrates.

  • Inefficient Catalyst/Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[2] Electron-deficient pyridines often require bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle.[2][4][10]

  • Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst.[1] Using bulky ligands helps shield the metal center and can prevent this deactivation.[2]

  • Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[7] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that forms the active species more reliably.[7]

Problem 2: Significant Formation of Side Products

Even if the starting material is consumed, the formation of byproducts can drastically lower the yield of the desired product.

Q6: I'm observing a significant amount of dehalogenated starting material (nicotinic acid). What causes this and how can I prevent it?

The formation of a dehalogenated (or hydrodehalogenated) byproduct occurs when the this compound is reduced instead of coupled.[4][5]

  • Potential Causes:

    • Source of Hydride: The palladium-aryl intermediate can react with a hydride source. This can come from solvents (like alcohols), water, or even certain bases.[4][5]

    • Slow Transmetalation: If the transfer of the organic group from the boron to the palladium is slow, the intermediate complex has more time to undergo side reactions like dehalogenation.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents.[4]

    • Choice of Base: Avoid bases that could potentially act as hydride donors. Consider switching to K₃PO₄ or Cs₂CO₃.[5]

    • Optimize Catalyst System: A less reactive catalyst or a bulkier ligand might favor the desired coupling over the reduction pathway.[4]

Q7: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a frequent side reaction, leading to a biaryl product derived from two boronic acid molecules.

  • Potential Causes:

    • Presence of Oxygen: This side reaction is most often promoted by the presence of oxygen, which can facilitate the oxidative coupling.[4][7][11]

    • In Situ Reduction of Pd(II): When a Pd(II) precatalyst is reduced to Pd(0) in the reaction, it can sometimes consume the boronic acid, leading to homocoupling.[7]

  • Troubleshooting Steps:

    • Improve Degassing: Rigorous degassing of solvents and the reaction atmosphere is the most critical step to prevent homocoupling.[4][7]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst source such as Pd₂(dba)₃ can mitigate this issue.[7]

    • Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can also help minimize this side reaction.[4]

Data Presentation: Reaction Parameter Optimization

Optimizing a Suzuki coupling often involves screening various parameters. The tables below provide common starting points and ranges for key components.

Table 1: General Reaction Parameter Ranges

ParameterRecommended RangeNotes
Palladium Catalyst Loading 1 - 5 mol %Higher loading may be needed for difficult couplings, but start low to minimize costs and side reactions.[12][13]
Ligand:Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[7]
Boronic Acid/Ester Equiv. 1.1 - 1.5 eqA slight excess is typically used to drive the reaction to completion.
Base Equivalents 2.0 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[7][12]

Table 2: Suggested Screening Conditions for Catalyst, Base, and Solvent

Catalyst System (Pd Precursor + Ligand)BaseSolvent SystemTemperature (°C)
Pd(OAc)₂ + SPhosK₃PO₄Dioxane / H₂O (e.g., 4:1)80 - 110
Pd₂(dba)₃ + XPhosCs₂CO₃Toluene / H₂O (e.g., 4:1)80 - 110
Pd(PPh₃)₄K₂CO₃THF / H₂O (e.g., 4:1)70 - 90
PdCl₂(dppf)Na₂CO₃ (aq)DME80 - 100

Experimental Protocols

General Procedure for Suzuki Coupling of this compound Derivative:

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the this compound (or its ester derivative, 1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2]

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]

  • Inert Atmosphere: Seal the vessel with a septum, and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling the vessel three times.[1][2]

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).[2]

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex re_start trans_complex->re_start Reductive Elimination re_start->pd0 trans_start re_start->trans_start Ar-Ar' (Product) oa_start oa_start->oa_complex Ar-X (this compound) trans_start->trans_complex Ar'-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagents & Setup - Inert Atmosphere? - Reagent Quality (Boronic Acid, Solvent, Base)? - Adequate Stirring? start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Action: - Improve Degassing - Use Fresh Reagents/Esters - Ensure Anhydrous Conditions reagents_ok->fix_reagents No check_catalyst Step 2: Evaluate Catalyst System - Inefficient Ligand? - Catalyst Deactivation? - Side Product Formation? reagents_ok->check_catalyst Yes fix_reagents->check_reagents catalyst_ok Problem Identified? check_catalyst->catalyst_ok optimize Action: - Screen Ligands (e.g., SPhos, XPhos) - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Solvents (Dioxane, Toluene) - Adjust Temperature catalyst_ok->optimize Yes success Yield Improved catalyst_ok->success No optimize->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Component_Selection start Starting Point: This compound ligand_choice Is standard ligand (e.g., PPh₃) failing? start->ligand_choice buchwald Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand_choice->buchwald Yes standard_ligand Continue with PPh₃ (if yield is acceptable) ligand_choice->standard_ligand No boronic_acid_choice Is Protodeboronation observed? buchwald->boronic_acid_choice standard_ligand->boronic_acid_choice boronic_ester Use Boronic Ester (e.g., Pinacol Ester) boronic_acid_choice->boronic_ester Yes boronic_acid Use Boronic Acid (if stable) boronic_acid_choice->boronic_acid No base_choice Base Selection boronic_ester->base_choice boronic_acid->base_choice base_options Try Mild-to-Strong Inorganic Bases: - K₃PO₄ (often very effective) - Cs₂CO₃ (strong, good solubility) - K₂CO₃ (common, milder) base_choice->base_options

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 6-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 6-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges associated with this compound in cross-coupling reactions stem from its chemical structure:

  • Carboxylic Acid Group: The carboxylic acid functionality can interfere with the catalytic cycle in several ways. It can react with the basic conditions required for many cross-coupling reactions, potentially leading to solubility issues or unwanted side reactions. More significantly, it can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Under thermal stress, decarboxylation can also occur, resulting in the formation of 2-bromopyridine (B144113) as a byproduct.

  • Electron-Deficient Pyridine (B92270) Ring: The pyridine ring is electron-deficient, which can make the oxidative addition of the C-Br bond to the palladium(0) center more challenging compared to electron-rich aryl halides.

  • Nitrogen Atom: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

To mitigate these challenges, it is often advantageous to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. This prevents undesirable side reactions and improves the overall efficiency of the coupling.

Q2: Which cross-coupling reactions are most commonly employed for the functionalization of this compound?

The most prevalent palladium-catalyzed cross-coupling reactions for modifying this compound and its esters are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Heck Coupling: For the creation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the synthesis of carbon-carbon bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[2]

Q3: What are the key factors to consider when selecting a catalyst system for these reactions?

Effective catalyst selection is critical and depends on the specific reaction. Key components of the catalyst system include:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The selection can influence the ease of formation of the active Pd(0) species.[3]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like this compound derivatives, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[3]

  • Base: The base plays a crucial role in the catalytic cycle. The choice depends on the specific coupling reaction and the stability of the substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[3]

  • Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Anhydrous and degassed solvents are often required to prevent catalyst deactivation and side reactions.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling of this compound or its esters can be attributed to several factors. A systematic approach to troubleshooting is essential.

start Low Yield Observed check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_reagents->optimize_base Impurity Suspected check_catalyst Assess Catalyst System (Pd Source, Ligand) check_conditions->check_catalyst Conditions OK check_conditions->optimize_base Conditions Suboptimal check_catalyst->optimize_base Catalyst System OK optimize_ligand Optimize Ligand check_catalyst->optimize_ligand Ineffective Catalyst optimize_base->optimize_ligand Base Optimized esterify Consider Esterification of Carboxylic Acid optimize_ligand->esterify Ligand Optimized success Improved Yield esterify->success Esterification Performed

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Potential Cause Recommended Solution
Carboxylic Acid Interference The free carboxylic acid can inhibit the catalyst or cause side reactions. Solution: Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction.
Catalyst Deactivation The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.[5] Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
Inefficient Catalyst System Standard ligands like PPh₃ may not be effective for this electron-deficient substrate.[3] Solution: Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos.[3]
Boronic Acid Instability Heteroaryl boronic acids can be unstable and undergo protodeboronation.[5] Solution: Use fresh or high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters).
Inappropriate Base The choice and quality of the base are critical. Solution: Use anhydrous, finely powdered bases like K₃PO₄ or Cs₂CO₃. Avoid strong bases if your substrate is base-sensitive.
Low Reaction Temperature The reaction may be too slow at lower temperatures. Solution: Cautiously increase the reaction temperature. Many Suzuki couplings require heating to 80-110 °C.[5]
Issue 2: Side Reactions Observed (e.g., Homocoupling, Debromination)

The presence of significant side products can complicate purification and reduce the yield of the desired product.

cluster_side_reactions Common Side Reactions main_reaction Desired Cross-Coupling homocoupling Homocoupling of Boronic Acid debromination Debromination of Starting Material decarboxylation Decarboxylation (if using free acid)

Caption: Common side reactions in cross-coupling of this compound.

Side Reaction Common Cause Mitigation Strategy
Homocoupling of Boronic Acid Often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which is reduced in situ.[5][6]Improve the degassing procedure of the solvent and reaction mixture. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
Debromination (Hydrodehalogenation) Can occur in the presence of a hydrogen source (e.g., water, alcohol) and a highly active catalyst.Ensure anhydrous conditions. A less reactive catalyst system or a milder base may be necessary.
Decarboxylation Thermal decomposition of the carboxylic acid group, particularly at elevated temperatures.Protect the carboxylic acid as an ester before performing the cross-coupling reaction.

Data Presentation: Comparative Catalyst Performance

The following tables provide a summary of catalyst systems and conditions for various cross-coupling reactions with this compound derivatives. Note: Yields are highly substrate-dependent and these tables should be used as a guide for selecting starting conditions for optimization.

Table 1: Suzuki-Miyaura Coupling of Methyl 6-bromonicotinate
Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O901292[4]
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane1001095[4]
Pd₂(dba)₃SPhosK₃PO₄Dioxane100198[3]
Table 2: Heck Coupling of Aryl Bromides with Alkenes (Representative Conditions)
Catalyst / PrecursorLigandBaseSolventTemp. (°C)
Pd(OAc)₂PPh₃Et₃NDMF>100[7]
Pd EnCat® 40-AcONaEthanol140 (mw)[7]
Table 3: Sonogashira Coupling of Methyl 6-bromonicotinate Derivatives
Catalyst / PrecursorCo-catalystBaseSolventTemp. (°C)
PdCl₂(PPh₃)₂CuIEt₃NTHF50[1]
Pd(PPh₃)₄CuIEt₃NDMF80[1]
Table 4: Buchwald-Hartwig Amination of 6-Bromopyridine Derivatives
Catalyst / PrecursorLigandBaseSolventTemp. (°C)
Pd₂(dba)₃(±)-BINAPNaOtBuToluene80[8]
Pd(OAc)₂dpppNaOtBuToluene80-100[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Methyl 6-bromonicotinate

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add methyl 6-bromonicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water mixture) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the specified time (e.g., 10-12 hours).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Sonogashira Coupling of Methyl 6-bromonicotinate

This is a general procedure and may need to be optimized for specific alkynes.

  • Reaction Setup: In a dry reaction vessel, combine methyl 6-bromonicotinate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[9]

  • Inert Atmosphere: Flush the vessel with an inert gas.

  • Solvent and Base: Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, which can also serve as the solvent).[9]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.[9]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.[1][9]

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described for the Suzuki-Miyaura coupling.[1]

General Protocol for Buchwald-Hartwig Amination of an Ester of this compound

This protocol is based on general procedures for bromopyridines and will likely require optimization.

  • Reaction Setup: In a dry Schlenk tube or sealed tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP or dppp), and the base (e.g., NaOtBu).[2][8]

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene) and stir for a few minutes. Then, add the ester of this compound (1.0 equiv.) and the amine (1.2-2.0 equiv.).[2]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.[2]

  • Monitoring, Work-up, and Purification: Follow standard procedures to monitor the reaction and purify the product.

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex ligand_exchange Amine Coordination (R2NH) pd_complex->ligand_exchange amine_complex [Ar-Pd(II)(NHR2)-Br]L_n ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)-NR2]L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Improving the Solubility of 6-Bromonicotinic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 6-Bromonicotinic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening and how can I prevent it?

This phenomenon, often referred to as "crashing out," is common for compounds with low aqueous solubility that are initially dissolved in a high-concentration organic solvent stock.[2] When the stock solution is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, and the compound's solubility limit in the now predominantly aqueous environment is exceeded, leading to precipitation.[2]

To prevent this, consider the following strategies:

  • Optimize the final concentration of the organic solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[3][4]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution into the pre-warmed aqueous buffer.[2]

  • Add the stock solution to the buffer with gentle mixing: While gently vortexing or swirling the aqueous buffer, add the stock solution dropwise. This helps to ensure rapid and uniform dispersion, preventing localized high concentrations of the compound that can trigger precipitation.[2]

  • Gentle warming: Using pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve the solubility of your compound during dilution.[2]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The maximum tolerated concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent.[4] However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity.[3] For sensitive cell lines or long-term incubation assays, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][5] It is crucial to always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your test conditions, to account for any effects of the solvent on the assay.[5][6]

Final DMSO ConcentrationRecommendationCitation(s)
≤ 0.1%Highly recommended, generally considered safe for most cell lines with minimal off-target effects.[5][7]
0.1% - 0.5%Acceptable for many robust cell lines, but a vehicle control is essential for accurate data interpretation.[3][5]
0.5% - 1.0%Use with caution; there is an increased risk of cytotoxicity and off-target effects.[4][5]
> 1.0%Not recommended due to a high probability of significant cytotoxicity and confounding biological effects.[5]

Q4: How can I improve the aqueous solubility of this compound for my assays?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: As a weak acid, the solubility of this compound can be significantly increased by raising the pH of the aqueous solution above its pKa (~3.24).[1][8][9] At a higher pH, the carboxylic acid group will be deprotonated, forming a more soluble salt.

  • Use of Co-solvents: Organic solvents that are miscible with water, such as DMSO or ethanol, can be used to prepare a concentrated stock solution.[] However, care must be taken to control the final solvent concentration in the assay to avoid precipitation and cytotoxicity.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[11][12] This is a widely used technique in pharmaceutical formulation to enhance the solubility and bioavailability of drugs.[11]

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to the assay buffer.

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution performed too rapidly? check_conc->check_dilution No solution_conc Lower the final concentration. check_conc->solution_conc Yes check_temp Is the buffer at an optimal temperature? check_dilution->check_temp No solution_dilution Perform serial dilution and add stock dropwise with mixing. check_dilution->solution_dilution Yes solution_temp Use pre-warmed (37°C) buffer. check_temp->solution_temp Yes start Inconsistent Results check_precipitation Is there visible or suspected microprecipitation? start->check_precipitation check_stock Is the stock solution fully dissolved and stable? check_precipitation->check_stock No solution_precipitation Filter the final solution (0.22 µm). Lower the final concentration. check_precipitation->solution_precipitation Yes check_vehicle Was a proper vehicle control included? check_stock->check_vehicle No solution_stock Prepare fresh stock solution. Use sonication to aid dissolution. check_stock->solution_stock Yes solution_vehicle Include a vehicle control with the same final DMSO concentration. check_vehicle->solution_vehicle Yes cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot and store at -20°C vortex->aliquot serial_dilute Perform serial dilution of stock aliquot->serial_dilute prewarm Pre-warm aqueous buffer (37°C) prewarm->serial_dilute add_dropwise Add diluted stock dropwise with mixing serial_dilute->add_dropwise final_solution Final working solution add_dropwise->final_solution add_to_cells Add working solution to cells final_solution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze results incubate->analyze compound This compound low_solubility Low Aqueous Solubility compound->low_solubility ph_adjustment pH Adjustment (Increase pH > pKa) low_solubility->ph_adjustment co_solvents Co-solvents (e.g., DMSO) low_solubility->co_solvents cyclodextrins Cyclodextrin Complexation low_solubility->cyclodextrins improved_solubility Improved Solubility for In Vitro Assays ph_adjustment->improved_solubility co_solvents->improved_solubility cyclodextrins->improved_solubility

References

Stability of 6-Bromonicotinic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 6-Bromonicotinic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is an off-white to white crystalline solid. It is soluble in methanol (B129727) and can be recrystallized from aqueous ethanol.[1] Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number6311-35-9[1]
Molecular FormulaC6H4BrNO2[1]
Molecular Weight202.01 g/mol [1]
Melting Point200-203 °C (lit.)[1]

Q2: How stable is this compound to high temperatures?

This compound exhibits good thermal stability, with a melting point in the range of 200-203 °C.[1] It can withstand elevated temperatures in various reaction conditions. For instance, its synthesis can involve heating at 110 °C in the presence of potassium permanganate[1] or at 120 °C with phosphorus pentabromide.[2]

Q3: Is this compound stable in the presence of strong acids?

Qualitative data from synthesis procedures suggest that this compound is relatively stable in strong acidic conditions. For example, it is precipitated from a concentrated solution using 48% hydrobromic acid, indicating its stability in this medium even at elevated temperatures during workup.[1]

Q4: What is the stability of this compound in the presence of strong bases?

The stability of the bromo substituent on the pyridine (B92270) ring to strong bases is crucial for many synthetic transformations. The hydrolysis of methyl 6-bromonicotinate to this compound is typically carried out using a 30% sodium hydroxide (B78521) solution at room temperature, which indicates that the C-Br bond is stable under these conditions.[3]

Q5: Is this compound prone to decarboxylation?

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are common applications for this compound. However, various issues can arise, leading to low yields or the formation of impurities.

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Inactive Catalyst: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Use fresh, high-quality catalyst.
Poor Substrate Reactivity: The reactivity of the C-Br bond can be influenced by the electronic nature of the pyridine ring.Consider using a more active catalyst system (e.g., with specialized phosphine (B1218219) ligands). Increase the reaction temperature cautiously, monitoring for degradation.
Issues with the Boronic Acid/Ester (Suzuki Coupling): Boronic acids can degrade over time (protodeboronation).Use fresh or properly stored boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters).
Issues with the Alkyne (Sonogashira Coupling): Terminal alkynes can undergo homocoupling (Glaser coupling).Minimize the concentration of the copper(I) co-catalyst. Add the alkyne slowly to the reaction mixture. Ensure strictly anaerobic conditions.
Inappropriate Base: The choice and quality of the base are critical.Use a fresh, finely powdered, and anhydrous base. Common bases for Suzuki coupling include K2CO3, K3PO4, and Cs2CO3. For Sonogashira coupling, amine bases like triethylamine (B128534) or diisopropylethylamine are typically used.

Issue 2: Formation of Dehalogenated Byproduct (Nicotinic Acid)

The reduction of the C-Br bond to a C-H bond is a common side reaction.

Potential CauseTroubleshooting Steps
Source of Hydride: The hydride source can be impurities in the reagents or solvents, or the base itself.Use anhydrous solvents and dry reagents. Avoid bases that can act as hydride donors.
Slow Transmetalation: A slow transmetalation step allows more time for the palladium-aryl intermediate to undergo side reactions.Optimize the reaction conditions (catalyst, ligand, base, solvent) to accelerate the transmetalation step.

Issue 3: Formation of Homocoupling Byproducts

This is particularly common in Sonogashira coupling (alkyne dimerization) but can also occur with boronic acids in Suzuki coupling.

Potential CauseTroubleshooting Steps
Presence of Oxygen: Oxygen promotes oxidative homocoupling.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
High Copper Concentration (Sonogashira): Excess copper(I) catalyst can promote Glaser coupling.Reduce the amount of the copper(I) co-catalyst to the minimum effective level.
Esterification and Hydrolysis Reactions

Issue: Incomplete reaction or degradation

Potential CauseTroubleshooting Steps
Insufficient Catalyst (Esterification): In Fischer esterification, a strong acid catalyst is required.Use a sufficient amount of a strong acid catalyst like sulfuric acid.
Water Present (Esterification): The presence of water can shift the equilibrium back towards the carboxylic acid.Use anhydrous alcohol and consider using a Dean-Stark apparatus to remove water as it forms.
Harsh Conditions (Hydrolysis): While the bromo substituent is relatively stable, prolonged exposure to very high temperatures and strong base could potentially lead to side reactions.Monitor the reaction closely and use the mildest conditions necessary to achieve complete hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation [1]

This protocol describes the synthesis of this compound from 2-Bromo-5-methylpyridine (B20793).

Materials:

  • 2-Bromo-5-methylpyridine

  • Potassium permanganate (B83412) (KMnO4)

  • Aliquat 336 (phase transfer catalyst)

  • Water

  • 48% Hydrobromic acid (HBr)

  • Diatomaceous earth

Procedure:

  • Dissolve 2-bromo-5-methylpyridine (100 g, 0.58 mol) in 1 L of water and add Aliquat 336 (2 mL).

  • Slowly add potassium permanganate (251 g, 1.59 mol) over 1 hour.

  • Heat the reaction mixture to 110 °C and stir for 1.5 hours.

  • While hot, filter the mixture through a pad of diatomaceous earth and wash the filter cake with hot water.

  • Concentrate the filtrate to half its original volume under reduced pressure.

  • Add approximately 300 mL of 48% hydrobromic acid to the concentrated filtrate to precipitate the product.

  • Filter the white crystals, wash with water, and dry to yield this compound.

Protocol 2: Fischer Esterification of this compound

This is a general protocol for Fischer esterification that can be adapted for this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Suspend this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 6-bromonicotinate.

Visualizations

Stability_Troubleshooting cluster_stability Stability Considerations cluster_troubleshooting Common Reaction Issues Thermal Thermal Stability (m.p. 200-203 °C) Acidic Acidic Conditions (Stable in 48% HBr) Basic Basic Conditions (Stable in 30% NaOH) Oxidative Oxidative Conditions (Stable to KMnO4) Low_Yield Low/No Yield Dehalogenation Dehalogenation Low_Yield->Dehalogenation can lead to Homocoupling Homocoupling Low_Yield->Homocoupling can lead to 6-Bromonicotinic_Acid 6-Bromonicotinic_Acid 6-Bromonicotinic_Acid->Thermal 6-Bromonicotinic_Acid->Acidic 6-Bromonicotinic_Acid->Basic 6-Bromonicotinic_Acid->Oxidative

Caption: Overview of this compound stability and common troubleshooting areas.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps Aryl_Halide This compound (or its ester) Setup Inert Atmosphere Setup Aryl_Halide->Setup Boronic_Acid Aryl Boronic Acid/Ester Boronic_Acid->Setup Catalyst Pd Catalyst + Ligand Catalyst->Setup Base Base (e.g., K2CO3) Base->Setup Reaction Heating in Solvent Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Sonogashira_Troubleshooting_Logic Start Low Yield in Sonogashira Check_Inert Inert Atmosphere Adequate? Start->Check_Inert Check_Catalyst Catalyst/Co-catalyst Activity? Check_Inert->Check_Catalyst Yes Optimize Optimize Conditions (Ligand, Temp, etc.) Check_Inert->Optimize No, Fix Setup Check_Reagents Reagent Purity (Alkyne, Halide)? Check_Catalyst->Check_Reagents Yes Check_Catalyst->Optimize No, Use Fresh Check_Conditions Reaction Conditions (Temp, Solvent, Base)? Check_Reagents->Check_Conditions Yes Check_Reagents->Optimize No, Purify/Replace Check_Conditions->Optimize No, Adjust Success Improved Yield Optimize->Success

Caption: Logical troubleshooting workflow for a low-yielding Sonogashira reaction.

References

Identification of impurities in 6-Bromonicotinic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromonicotinic acid. The focus is on the identification of impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercially available this compound?

A1: Potential impurities in this compound can originate from the synthetic route and degradation. Common impurities may include:

  • Starting materials: Unreacted 2-bromo-5-methylpyridine.

  • Isomeric impurities: 5-Bromonicotinic acid, which can be difficult to separate due to similar physicochemical properties.

  • Over-reacted byproducts: Formation of dibrominated species such as 2,5-dibromopyridine (B19318) under harsh reaction conditions.

  • Degradation products: Nicotinic acid could potentially be formed through debromination.

Q2: My HPLC chromatogram shows a peak that is very close to the main this compound peak. How can I confirm if it is an isomer?

A2: Resolving isomeric impurities often requires optimization of the HPLC method. Consider the following:

  • Column chemistry: Use a column with a different selectivity. Phenyl or pentafluorophenyl (PFP) stationary phases can offer different selectivity for aromatic isomers compared to standard C18 columns.

  • Mobile phase pH: The ionization state of the acidic and basic functional groups of the isomers can be manipulated by adjusting the mobile phase pH. A slight change in pH can significantly impact retention times and improve separation.

  • Organic modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Ion-pairing reagents: For challenging separations, the use of ion-pairing reagents in the mobile phase can enhance the resolution of ionic compounds like pyridine (B92270) carboxylic acids.

Q3: I am observing significant peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing for acidic compounds like this compound is often due to interactions with the silica (B1680970) support of the HPLC column. Here are some troubleshooting steps:

  • Mobile phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to suppress the ionization of the carboxylic acid group, which will minimize interactions with residual silanols on the column packing.

  • Column type: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic and acidic compounds.

  • Sample solvent: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

  • Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q4: How can NMR spectroscopy be used to identify an unknown impurity?

A4: NMR spectroscopy is a powerful tool for structure elucidation. For an unknown impurity in a this compound sample:

  • 1D ¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration will provide information about the number and connectivity of protons in the impurity. Comparing this to the spectrum of pure this compound can reveal the nature of the impurity.

  • 1D ¹³C NMR: The number of signals will indicate the number of unique carbons in the impurity's structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can establish correlations between protons and carbons, allowing for the complete structural assignment of the impurity.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Peaks Inappropriate column chemistry.Try a column with a different stationary phase (e.g., Phenyl, PFP).
Mobile phase composition not optimal.Adjust the organic modifier (acetonitrile/methanol) ratio. Optimize the mobile phase pH.
Peak Tailing Secondary interactions with the column.Use a lower pH mobile phase. Employ a base-deactivated column.
Column overload.Reduce sample concentration or injection volume.
Ghost Peaks Contaminated mobile phase or carryover.Use fresh, high-purity mobile phase. Implement a needle wash step in the autosampler.
Baseline Noise or Drift Degassing issues.Ensure proper degassing of the mobile phase.
Detector lamp aging.Replace the detector lamp if necessary.
NMR Sample Preparation and Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration if possible. Increase the number of scans.
Broad Peaks Sample contains paramagnetic impurities.Pass the sample through a small plug of celite or silica gel.
Inhomogeneous magnetic field.Shim the magnet before acquiring data.
Phasing Problems Incorrect phasing parameters.Manually re-phase the spectrum.
Water Signal Obscuring Resonances Sample is not completely dry or solvent is not deuterated.Use a deuterated solvent with low residual water. Use a solvent suppression technique.

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This method is a starting point and may require optimization for specific impurity profiles.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50% B

    • 25-26 min: 50-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

NMR Analysis of this compound and its Impurities
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the overall proton environment.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

    • 2D COSY: To establish proton-proton correlations.

    • 2D HSQC: To identify one-bond proton-carbon correlations.

    • 2D HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular structure.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities in DMSO-d₆
CompoundH-2H-4H-5Other
This compound ~8.9~8.3~7.9-
2-Bromo-5-methylpyridine[1]-~7.6~7.2~2.3 (CH₃)
5-Bromonicotinic acid[2][3]~9.0~8.8--
2,5-Dibromopyridine[4][5]-~8.2~8.7-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Hypothetical HPLC Retention Times for this compound and Potential Impurities
CompoundRetention Time (min)
Nicotinic acid5.2
5-Bromonicotinic acid12.5
This compound 13.8
2-Bromo-5-methylpyridine18.1
2,5-Dibromopyridine22.4

Note: These are hypothetical retention times for illustrative purposes. Actual retention times will depend on the specific HPLC system and conditions.

Visualizations

impurity_identification_workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation hplc_analysis HPLC Method Execution hplc_prep->hplc_analysis hplc_data Chromatogram Analysis hplc_analysis->hplc_data impurity_detected Impurity Peak(s) Detected? hplc_data->impurity_detected nmr_prep Sample Preparation nmr_analysis NMR Data Acquisition (1D & 2D) nmr_prep->nmr_analysis nmr_data Spectral Interpretation nmr_analysis->nmr_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation start This compound Sample start->hplc_prep isolate_impurity Isolate Impurity (if necessary) impurity_detected->isolate_impurity Yes report Final Report impurity_detected->report No isolate_impurity->nmr_prep structure_elucidation->report

Caption: Workflow for Impurity Identification in this compound.

logical_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in HPLC Chromatogram peak_tailing Peak Tailing start->peak_tailing e.g. rt_shift Retention Time Shift start->rt_shift e.g. baseline_noise Noisy Baseline start->baseline_noise e.g. check_ph check_ph peak_tailing->check_ph Check Mobile Phase pH (should be low) peak_fronting Peak Fronting split_peaks Split Peaks check_pump check_pump rt_shift->check_pump Check Pump Pressure & Flow Rate no_peaks No Peaks check_degassing check_degassing baseline_noise->check_degassing Check Mobile Phase Degassing baseline_drift Drifting Baseline style_invis style_invis check_ph->style_invis sol1 Adjust pH check_ph->sol1 sol2 Use Base-Deactivated Column check_ph->sol2 sol3 sol3 check_pump->sol3 Service Pump sol4 sol4 check_degassing->sol4 Degas Mobile Phase

Caption: Logical Flow for HPLC Troubleshooting.

References

Strategies to minimize byproduct formation in 6-Bromonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 6-Bromonicotinic acid.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during key reactions with this compound in a question-and-answer format, providing explanations and actionable solutions.

A. Suzuki-Miyaura Coupling Reactions

Q1: I am observing a significant amount of homocoupling of my boronic acid reagent when reacting with this compound. What is causing this and how can I prevent it?

A1: Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura reactions. It is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. Another potential cause is the use of a Pd(II) precatalyst, which can promote homocoupling during its reduction to the active Pd(0) species.

Troubleshooting Strategies:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Use a Pd(0) Catalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to avoid the pre-activation step that can lead to homocoupling.

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can accelerate the desired cross-coupling pathway, minimizing the opportunity for side reactions.

  • Base Selection: The choice of base can influence the reaction outcome. Weaker bases are sometimes found to favor the desired cross-coupling over homocoupling.

Q2: My Suzuki reaction is producing a dehalogenated byproduct (Nicotinic acid). What leads to this side reaction?

A2: Dehalogenation of this compound to form Nicotinic acid is another common side reaction. This typically occurs when a hydride source is present in the reaction mixture, which can reduce the aryl halide.

Troubleshooting Strategies:

  • Avoid Hydride-Donating Solvents: Certain solvents, especially alcohols, can act as hydride donors. Opt for anhydrous, non-protic solvents like dioxane or toluene (B28343).

  • Base Selection: Some bases can also introduce or generate hydride species. Ensure the use of a high-purity, anhydrous base.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway.

Q3: I am experiencing low yields due to protodeboronation of my boronic acid. How can I mitigate this?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling reaction.

Troubleshooting Strategies:

  • Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to minimize the presence of water, which is a common proton source.

  • Use Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol (B44631) esters, which are generally less susceptible to protodeboronation.

  • Choice of Base: The base plays a crucial role. A carefully selected base can activate the boronic acid for transmetalation without promoting protodeboronation.

B. Buchwald-Hartwig Amination Reactions

Q1: My Buchwald-Hartwig amination of this compound is resulting in hydrodehalogenation, giving me Nicotinic acid as a major byproduct. What is the cause?

A1: Hydrodehalogenation in the Buchwald-Hartwig amination is an unproductive side reaction where the aryl halide is reduced. This can occur via β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination to form the C-N bond.

Troubleshooting Strategies:

  • Ligand Choice: The use of bulky, electron-rich ligands is critical. These ligands can promote the rate of reductive elimination, outcompeting β-hydride elimination. Ligands like BrettPhos are often effective for primary amines.[1]

  • Base Selection: The choice of base can significantly impact the reaction. Strong, non-nucleophilic bases are generally preferred.

  • Reaction Temperature and Time: Optimizing the reaction temperature and time can help to favor the desired product formation. Lower temperatures may reduce the rate of side reactions.

Q2: I am attempting to couple a primary amine with this compound, but the reaction is sluggish and gives low yields. How can I improve this?

A2: The coupling of primary amines can sometimes be challenging. The choice of catalyst system is crucial for an efficient reaction.

Troubleshooting Strategies:

  • Specialized Ligands: For primary amines, specific ligands have been developed to enhance reactivity and selectivity. For instance, BrettPhos is designed for coupling primary amines.[1]

  • Catalyst Precursor: Using a well-defined Pd(0) precatalyst or an in-situ generated catalyst from a Pd(II) source with the appropriate ligand can improve catalytic activity.

  • Base Compatibility: Ensure the chosen base is compatible with the amine and does not lead to undesired side reactions. For sensitive substrates, weaker bases might be necessary.

C. Esterification Reactions

Q1: The Fischer esterification of this compound is incomplete, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

A1: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.

Troubleshooting Strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can effectively shift the equilibrium towards the ester product. The alcohol can often be used as the solvent.

  • Water Removal: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

  • Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are common catalysts. The choice and concentration of the catalyst can influence the reaction rate.

Q2: I am observing some decomposition of my product during the esterification of this compound. What could be the cause?

A2: Decomposition can occur at elevated temperatures, especially in the presence of a strong acid catalyst.

Troubleshooting Strategies:

  • Milder Reaction Conditions: If possible, use a more reactive alcohol that allows for a lower reaction temperature.

  • Alternative Catalysts: Consider using milder acid catalysts or solid-supported acid catalysts that can be easily filtered off after the reaction, potentially reducing side reactions during workup.

  • Reaction Time: Monitor the reaction progress and stop it once the conversion of the starting material is maximized to avoid prolonged exposure of the product to harsh conditions.

II. Data Presentation

The following tables summarize quantitative data on byproduct formation in key reactions of this compound derivatives under various conditions.

Table 1: Byproduct Formation in the Fluorination of this compound Esters

This compound EsterProductByproduct (6-sodium hydroxynicotinate)Yield of 6-fluoronicotinic acid
Ethyl Ester6-sodium fluoronicotinate5.7%84.1%
Methyl EsterNot specifiedNot specified85.6%

Data sourced from a patent describing the preparation of 6-fluoronicotinic acid.

III. Experimental Protocols

Detailed methodologies for key reactions are provided below.

A. General Protocol for Suzuki-Miyaura Coupling of this compound
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

B. General Protocol for Buchwald-Hartwig Amination of this compound
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOt-Bu) to a dry reaction vessel.

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the optimized temperature with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography.

C. General Protocol for Fischer Esterification of this compound
  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and the desired alcohol (can be used in excess as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-TsOH).

  • Reaction: If not using the alcohol as the solvent, add a suitable solvent (e.g., toluene) and equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.

  • Monitoring: Monitor the formation of water in the Dean-Stark trap and the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, wash the mixture with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.

IV. Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting reactions with this compound.

Byproduct_Formation_Suzuki cluster_reactants Reactants & Conditions cluster_reaction Suzuki-Miyaura Coupling cluster_byproducts Potential Byproducts 6-Bromonicotinic_Acid This compound Desired_Product Desired Cross-Coupled Product 6-Bromonicotinic_Acid->Desired_Product Dehalogenation Dehalogenated Product (Nicotinic Acid) 6-Bromonicotinic_Acid->Dehalogenation Hydride Source Boronic_Acid Boronic Acid Boronic_Acid->Desired_Product Homocoupling Homocoupling Product (Boronic Acid Dimer) Boronic_Acid->Homocoupling O₂ present Protodeboronation Protodeboronation Product (Arene) Boronic_Acid->Protodeboronation Proton Source (e.g., H₂O) Pd_Catalyst Pd Catalyst Pd_Catalyst->Desired_Product Catalyzes Base Base Base->Desired_Product Activates Solvent Solvent Solvent->Desired_Product

Caption: Byproduct Pathways in Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow start Start: Reaction Setup prep Prepare Anhydrous & Degassed Reagents and Solvents start->prep inert Establish Inert Atmosphere (Ar or N₂) prep->inert reagents Add this compound, Amine, Base, Pd-Catalyst, Ligand inert->reagents reaction Heat to Optimized Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench and Work-up monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Fischer_Esterification_Equilibrium cluster_strategies Strategies to Maximize Yield Reactants This compound Alcohol Products Ester Water Reactants->Products Esterification Catalyst H⁺ Catalyst Products->Reactants Hydrolysis Shift Shift Equilibrium Excess_Alcohol Use Excess Alcohol Shift->Excess_Alcohol Remove_Water Remove Water (Dean-Stark) Shift->Remove_Water Excess_Alcohol->Products Favors Remove_Water->Products Favors

Caption: Fischer Esterification Equilibrium and Optimization.

References

Optimizing temperature and reaction time for 6-Bromonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromonicotinic acid. The information is designed to help optimize reaction conditions, particularly temperature and time, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include 2-bromo-5-methylpyridine (B20793), 6-hydroxynicotinic acid, and 2,5-dibromopyridine. The choice of starting material often depends on the desired scale, available reagents, and preferred reaction pathway.

Q2: What is the most frequently cited method for synthesizing this compound?

A2: The oxidation of 2-bromo-5-methylpyridine using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) is a widely reported method.[1][2] This method involves the conversion of the methyl group to a carboxylic acid.

Q3: Are there alternative synthesis routes to this compound?

A3: Yes, other documented routes include the reaction of 6-hydroxynicotinic acid with phosphorus pentabromide (PBr₅) and the carboxylation of a lithiated pyridine (B92270) derivative using carbon dioxide.[2][3]

Q4: What are the typical yields for this compound synthesis?

A4: The reported yields for this compound synthesis can vary significantly depending on the method and reaction conditions. For the oxidation of 2-bromo-5-methylpyridine, yields between 38% and 44% have been reported.[1][2]

Q5: How is the final product, this compound, typically purified?

A5: Purification is commonly achieved through filtration and washing of the precipitated product. Recrystallization from a suitable solvent, such as aqueous ethanol, can be employed for further purification.[3] The product is typically a white to off-white solid.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing temperature and reaction time.

Issue 1: Low Yield of this compound in the Oxidation of 2-Bromo-5-methylpyridine

Low yields are a common problem in this synthesis. The following table outlines potential causes and suggests solutions related to temperature and reaction time.

Potential Cause Observation Troubleshooting Steps
Incomplete Reaction Presence of unreacted 2-bromo-5-methylpyridine in the crude product (verified by techniques like TLC or NMR).1. Increase Reaction Time: Prolong the reaction at the set temperature. For instance, if the initial time was 1.5 hours at 110°C, consider extending it to 3-4 hours.[1] 2. Increase Temperature: If extending the time is ineffective, a modest increase in temperature might be necessary. However, be cautious as this can also promote side reactions. 3. Staged Addition of Oxidant: One protocol suggests a prolonged reaction time of up to 28 hours with a staged addition of potassium permanganate to ensure complete conversion.[2]
Side Reactions/Degradation The appearance of significant impurities or a darker-colored reaction mixture.1. Optimize Temperature: High temperatures can lead to the degradation of the pyridine ring or over-oxidation. If degradation is suspected, reducing the reaction temperature slightly (e.g., from 110°C to 100°C) and compensating with a longer reaction time may improve the yield of the desired product. 2. Controlled Addition of Oxidant: Adding the potassium permanganate portion-wise over a period can help to control the reaction exotherm and minimize side reactions.[1]
Product Loss During Workup Low recovery of the final product after filtration and washing.1. pH Adjustment: Ensure the pH is sufficiently acidic during the precipitation of the product. A pH of 2-4 is generally recommended.[2] 2. Cooling: Cool the solution thoroughly before filtration to minimize the solubility of the product in the mother liquor.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the quality of the final product.

Potential Cause Observation Troubleshooting Steps
Incomplete Oxidation The presence of intermediate oxidation products.1. Ensure Sufficient Oxidant: Verify that the molar ratio of potassium permanganate to the starting material is adequate. 2. Optimize Reaction Time and Temperature: As with low yield, ensuring the reaction goes to completion by adjusting the time and temperature can minimize the presence of intermediates. A longer reaction time at a moderate temperature is often preferable to a short time at a very high temperature.
Over-oxidation or Ring Opening The presence of unidentified byproducts.1. Temperature Control: Carefully control the reaction temperature. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Avoid excessive heating.
Contamination from Starting Materials The presence of impurities from the initial 2-bromo-5-methylpyridine.1. Purity of Starting Material: Ensure the purity of the starting material before beginning the synthesis.

Experimental Protocols

Protocol 1: Oxidation of 2-Bromo-5-methylpyridine with Potassium Permanganate (Method A)

This protocol is based on a reported synthesis with a shorter reaction time.[1]

Materials:

  • 2-bromo-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Aliquat 336 (phase transfer catalyst)

  • 48% Hydrobromic acid (HBr)

  • Diatomaceous earth

Procedure:

  • Dissolve 2-bromo-5-methylpyridine in water and add a catalytic amount of Aliquat 336.

  • Slowly add potassium permanganate to the mixture over 1 hour.

  • Heat the reaction mixture to 110°C and stir for 30 minutes.

  • Continue stirring at 110°C for an additional hour to ensure the reaction goes to completion.

  • While hot, filter the mixture through diatomaceous earth and wash the filter cake with hot water.

  • Concentrate the filtrate to about half its original volume under reduced pressure.

  • Add 48% hydrobromic acid to the concentrated filtrate to precipitate the this compound.

  • Filter the white precipitate, wash with water, and dry to obtain the final product.

Protocol 2: Oxidation of 2-Bromo-5-methylpyridine with Potassium Permanganate (Method B)

This protocol is based on a reported synthesis with a longer reaction time.[2]

Materials:

  • 2-bromo-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • 6N Hydrochloric acid (HCl)

Procedure:

  • Prepare an aqueous solution of 2-bromo-5-methylpyridine and potassium permanganate.

  • Reflux the mixture for 4 hours.

  • Add an additional portion of potassium permanganate and continue to reflux for 24 hours.

  • Filter the hot reaction mixture and wash the residue with hot water.

  • Evaporate the filtrate to reduce the volume.

  • Slowly add 6N HCl to the solution to adjust the pH to 2, which will precipitate the product.

  • Collect the white solid by filtration and dry under a vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of 2-Bromo-5-methylpyridine

ParameterMethod A[1]Method B[2]
Starting Material 2-bromo-5-methylpyridine2-bromo-5-methylpyridine
Oxidizing Agent Potassium PermanganatePotassium Permanganate
Temperature 110°CReflux
Reaction Time 1.5 hours28 hours (4h + 24h)
Catalyst Aliquat 336 (Phase Transfer)None specified
Acid for Precipitation 48% Hydrobromic Acid6N Hydrochloric Acid
Reported Yield 44%38%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 2-bromo-5-methylpyridine in water with catalyst B Slowly add KMnO4 A->B Step 1 C Heat to specified temperature (e.g., 110°C or Reflux) B->C Step 2 D Stir for specified time (1.5 to 28 hours) C->D Step 3 E Hot filtration through diatomaceous earth D->E Step 4 F Concentrate filtrate E->F Step 5 G Acidify to precipitate product F->G Step 6 H Filter and dry product G->H Step 7

Caption: General experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (e.g., via TLC/NMR) Start->Check_Completion Increase_Time Increase reaction time Check_Completion->Increase_Time No Check_Degradation Are there signs of degradation/side reactions? Check_Completion->Check_Degradation Yes Increase_Temp Consider a modest temperature increase Increase_Time->Increase_Temp Increase_Temp->Check_Degradation Decrease_Temp Decrease reaction temperature and increase reaction time Check_Degradation->Decrease_Temp Yes Optimize_Workup Optimize workup conditions (pH, cooling) Check_Degradation->Optimize_Workup No Decrease_Temp->Optimize_Workup End Improved Yield/ Purity Optimize_Workup->End

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Bromonicotinic Acid and 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potential as GPR109A Agonists

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), which plays a role in lipid metabolism and inflammation.[1] The structural similarity of its brominated derivatives suggests they may also interact with this receptor. Activation of GPR109A typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

Comparative Data on GPR109A Activation

A direct comparison of the potency of 6-bromonicotinic acid and 5-bromonicotinic acid in activating GPR109A can be achieved by determining their half-maximal effective concentrations (EC50).

CompoundGPR109A Agonist Activity (EC50, µM)
This compoundData to be determined
5-Bromonicotinic AcidData to be determined
Nicotinic Acid (Reference)Data to be determined
Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

This protocol outlines a method to determine the agonist activity of the compounds by measuring changes in intracellular cAMP levels in a cell line expressing GPR109A.

Materials:

  • HEK-293 cells stably expressing human GPR109A (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound and 5-bromonicotinic acid

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed GPR109A-expressing HEK-293 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound, 5-bromonicotinic acid, and nicotinic acid in assay buffer (e.g., PBS with 0.1% BSA and 500 µM IBMX).

  • Cell Treatment:

    • Wash the cells once with PBS.

    • Add the prepared compound dilutions to the respective wells.

    • To stimulate cAMP production, add forskolin to all wells (a final concentration of 10 µM is common, but should be optimized).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response of forskolin alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage inhibition of cAMP production against the log concentration of the test compound.

    • Determine the EC50 value for each compound using a non-linear regression analysis (sigmoidal dose-response curve).

Signaling Pathway and Experimental Workflow

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR109A GPR109A This compound->GPR109A 5-Bromonicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid->GPR109A Gi Gi GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Inhibition of Downstream Effects

Caption: GPR109A signaling pathway activated by bromonicotinic acids.

GPR109A_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed GPR109A-expressing cells in 96-well plate C Wash cells with PBS A->C B Prepare serial dilutions of compounds and controls D Add compound dilutions and Forskolin B->D C->D E Incubate at 37°C D->E F Lyse cells and measure intracellular cAMP E->F G Plot dose-response curve F->G H Calculate EC50 values G->H

Caption: Experimental workflow for the GPR109A activation assay.

Potential as Antibacterial Agents

Some derivatives of nicotinic acid have demonstrated antibacterial properties.[3][4][5] A comparative analysis of the minimum inhibitory concentration (MIC) of 6-bromonicotinic and 5-bromonicotinic acid against various bacterial strains can elucidate their potential as antimicrobial agents.

Comparative Data on Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial StrainThis compound (MIC, µg/mL)5-Bromonicotinic Acid (MIC, µg/mL)
Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Pseudomonas aeruginosaData to be determinedData to be determined
Bacillus subtilisData to be determinedData to be determined
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of the test compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microplates

  • This compound and 5-bromonicotinic acid

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound and the positive control antibiotic. Create a series of twofold dilutions in the 96-well plate using MHB.

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microplates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure optical density D->E F Determine the lowest concentration with no visible growth (MIC) E->F MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compounds for 48-72 hours A->C B Prepare serial dilutions of compounds B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 6-Bromonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of key chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 6-bromonicotinic acid and its derivatives—specifically its methyl ester and amide forms. By presenting key experimental data and detailed methodologies, this document aims to serve as a practical resource for the analysis and characterization of these important chemical entities.

This comparison utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the structural features of this compound, methyl 6-bromonicotinate, and 6-bromonicotinamide. The inclusion of detailed experimental protocols ensures that researchers can replicate and build upon these findings in their own laboratories.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH2H4H5Other Protons
This compound 9.03 (s)8.08 (d, J=8.0Hz)7.64 (d, J=8.0Hz)-
Methyl 6-Bromonicotinate 9.00 (dd, J=2.0, 0.5 Hz)8.25 (dd, J=8.5, 2.5 Hz)7.42 (dd, J=8.5, 0.5 Hz)3.96 (s, 3H, -OCH₃)
6-Bromonicotinamide ~8.9 (s, broad)~8.2 (d)~7.7 (d)~7.5 and ~7.9 (br s, 2H, -NH₂)

Table 2: Physical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)
This compound C₆H₄BrNO₂202.01201/203 [M]+, 183/185 [M-H₂O]+, 155/157 [M-COOH]+, 76
Methyl 6-Bromonicotinate C₇H₆BrNO₂216.03215/217 [M]+, 184/186 [M-OCH₃]+, 157/159 [M-COOCH₃]+
6-Bromonicotinamide C₆H₅BrN₂O201.02200/202 [M]+, 184/186 [M-NH₂]+, 157/159 [M-CONH₂]+

Note: Mass spectrometry fragments are predicted based on common fragmentation patterns for these classes of compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Typical parameters include a 90° pulse width, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Between 8 and 16 scans are typically co-added to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is utilized, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, a direct insertion probe may be used for solid samples. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and characteristic fragment ions.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 AU. A blank sample containing only the solvent is also prepared.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrophotometer is first zeroed using the blank solvent in both the sample and reference cuvettes. The spectrum of the sample solution is then recorded, typically over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is then determined.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of this compound and its derivatives, as well as a logical diagram showing the relationship between the parent compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Derivatives purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis interpretation Structural Elucidation and Comparison nmr->interpretation ftir->interpretation ms->interpretation uv_vis->interpretation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

logical_relationship cluster_derivatives Derivatives parent This compound ester Methyl 6-Bromonicotinate parent->ester Esterification amide 6-Bromonicotinamide parent->amide Amidation

Caption: Logical relationship between this compound and its ester and amide derivatives.

6-Bromonicotinic Acid: A Superior Intermediate for Cross-Coupling Reactions in Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical factor in the efficient synthesis of novel compounds. In the landscape of pyridine-based intermediates, 6-bromonicotinic acid consistently demonstrates superior efficacy in palladium-catalyzed cross-coupling reactions compared to other derivatives, such as 6-chloronicotinic acid. This enhanced reactivity translates to milder reaction conditions, shorter synthesis times, and often higher yields, making it a preferred choice for the synthesis of complex molecules, including kinase inhibitors and nicotinic receptor modulators.

The enhanced utility of this compound stems from the fundamental principles of carbon-halogen bond reactivity. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This characteristic facilitates the rate-determining oxidative addition step in the catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, leading to a more efficient overall transformation.

Comparative Efficacy in Suzuki-Miyaura Coupling

Below is a summary of representative experimental data for the Suzuki coupling of 6-bromo- and 6-chloro-pyridine derivatives with various arylboronic acids, collated from different studies to illustrate general trends.

EntryPyridine (B92270) SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-6-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001285
22-Amino-6-chloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001875
3Methyl 6-bromonicotinate4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME85492
4Methyl 6-chloronicotinate4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1102480

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.

The data suggests that bromopyridines generally require less sophisticated catalyst systems and milder conditions to achieve high yields in shorter reaction times compared to their chloro counterparts. The use of more advanced and often more expensive phosphine (B1218219) ligands (e.g., SPhos, XPhos) is frequently necessary to activate the more robust C-Cl bond.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 6-halonicotinic acid derivatives. These should be optimized for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling of Methyl 6-bromonicotinate

To an oven-dried reaction vessel, add methyl 6-bromonicotinate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). The reaction mixture is then heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Protocol for Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate

To a glovebox-dried Schlenk tube, add methyl 6-chloronicotinate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), a strong base (e.g., K₃PO₄, 3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%). The tube is sealed, and a degassed solvent (e.g., toluene or 1,4-dioxane) is added. The mixture is then heated to a higher temperature, typically 100-120°C, for an extended period (12-24 h). The work-up and purification procedure is similar to that described for the bromo-analogue.

Visualizing the Chemistry: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Substrates: - 6-Halonicotinic Acid Derivative - Boronic Acid - Base Vessel Prepare Reaction Vessel: - Oven-dried flask - Inert atmosphere (Ar/N₂) Reagents->Vessel Solvent Add Degassed Solvent Vessel->Solvent Catalyst Add Palladium Catalyst & Ligand Solvent->Catalyst Heating Heat & Stir Catalyst->Heating Quench Cool & Quench Heating->Quench Extract Extraction with Organic Solvent & Water Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purification by Column Chromatography Dry->Purify Product Product Purify->Product

A typical experimental workflow for Suzuki-Miyaura coupling.

suzuki_cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Scaffold

This compound is a valuable precursor for the synthesis of various kinase inhibitors. The pyridine core is a common scaffold in many FDA-approved kinase inhibitors, and the ability to efficiently introduce diverse aryl and heteroaryl groups at the 6-position is crucial for tuning the molecule's biological activity. The following diagram illustrates a logical workflow for the selection of an intermediate in a medicinal chemistry program targeting a specific kinase.

kinase_inhibitor_synthesis Target Target Kinase Identified Scaffold Pyridine Scaffold Selected Target->Scaffold Intermediate Intermediate Selection: This compound vs. 6-Chloronicotinic Acid Scaffold->Intermediate Bromo This compound: - Higher Reactivity - Milder Conditions - Potentially Faster Intermediate->Bromo Chloro 6-Chloronicotinic Acid: - Lower Cost - Requires Harsher Conditions - Potentially Slower Intermediate->Chloro Coupling Suzuki-Miyaura Coupling with Aryl Boronic Acid Library Bromo->Coupling Chloro->Coupling Library Library of Kinase Inhibitor Candidates Coupling->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead

A Comparative Review of the Therapeutic Potential of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its lipid-modifying properties. The strategic incorporation of halogen atoms into the nicotinic acid scaffold has emerged as a promising avenue for the development of novel therapeutic agents with enhanced potency, selectivity, and modified pharmacokinetic profiles. This guide provides a comprehensive comparison of the therapeutic potential of halogenated nicotinic acids, focusing on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), anti-inflammatory effects, and antimicrobial activities. Experimental data is summarized for objective comparison, and detailed methodologies for key experiments are provided to support further research.

Modulation of Nicotinic Acetylcholine Receptors

Halogenation of nicotinic acid and its analogs can significantly influence their binding affinity and functional activity at various nAChR subtypes. These receptors are implicated in a wide range of physiological processes and are therapeutic targets for neurological disorders, pain, and addiction.

Comparative Binding Affinities and Potencies

The introduction of halogens can alter the electronic and steric properties of the nicotinic acid molecule, leading to differential interactions with the receptor binding pocket. The following table summarizes the available quantitative data for the binding affinity (Ki) and potency (EC50) of various halogenated nicotinic acid derivatives at different nAChR subtypes.

CompoundHalogen SubstitutionReceptor SubtypeBinding Affinity (Ki) (µM)Potency (EC50) (µM)Reference
Nicotine (B1678760)-α4β20.001-[1]
α70.77-[1]
5-Iodo-cytisine5-IodoLS α4β2-Partial Agonist
3-Bromo-cytisine3-BromoHS α4β2-More potent than cytisine

Note: Data for a comprehensive series of directly halogenated nicotinic acids is limited in the reviewed literature. The table includes data on halogenated analogs of nicotinic agonists to provide context on the effects of halogenation.

Structure-Activity Relationship

The position and nature of the halogen substituent play a crucial role in determining the activity of these compounds at nAChRs. Generally, halogenation can lead to:

  • Increased Potency: Halogen atoms can form favorable interactions, such as halogen bonds, within the receptor's binding site, leading to enhanced affinity and potency.

  • Altered Selectivity: The size and electronegativity of the halogen can influence the compound's preference for different nAChR subtypes.

  • Modified Efficacy: Halogenation can modulate the ability of the ligand to activate the receptor, resulting in compounds ranging from full agonists to antagonists.

The following diagram illustrates a generalized experimental workflow for assessing the activity of halogenated nicotinic acids at nAChRs.

G cluster_0 In Vitro Evaluation a Synthesized Halogenated Nicotinic Acid Derivatives b Radioligand Binding Assays (e.g., [3H]-Epibatidine) a->b c Functional Assays (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes) a->c d Determination of Binding Affinity (Ki) b->d e Determination of Efficacy (EC50, Imax) c->e f SAR Analysis d->f e->f

Workflow for nAChR Activity Assessment.

Anti-Inflammatory Potential

Nicotinic acid is known to exert anti-inflammatory effects, partly through the activation of the G-protein coupled receptor 109A (GPR109A). Halogenation of nicotinic acid derivatives has been explored to develop more potent and safer anti-inflammatory agents.

Comparative In Vitro and In Vivo Efficacy

The anti-inflammatory activity of halogenated nicotinic acids is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. The table below presents a comparison of the anti-inflammatory activities of representative compounds.

CompoundHalogen SubstitutionAssayIC50 (µM)% Inhibition of Paw EdemaReference
2-(2-bromophenylamino)nicotinic acid2-BromoCarrageenan-induced paw edema-55.6%
2-(4-chlorophenylamino)nicotinic acid4-ChloroCarrageenan-induced paw edema-48.2%
Mefenamic Acid (Reference)-Carrageenan-induced paw edema-62.3%
Ibuprofen (Reference)-Nitrite Inhibition--[2]
Compound 4d-Nitrite InhibitionPotent-[2]
Compound 4f-Nitrite InhibitionPotent-[2]
Compound 4g-Nitrite InhibitionPotent-[2]
Compound 4h-Nitrite InhibitionPotent-[2]
Compound 5b-Nitrite InhibitionPotent-[2]

Note: The referenced studies did not always provide specific IC50 values for all compounds but indicated potent activity.

GPR109A Signaling Pathway

The anti-inflammatory effects of nicotinic acid and its derivatives are often mediated by the GPR109A receptor, which is expressed on various immune cells, including macrophages. Activation of GPR109A can lead to the suppression of inflammatory signaling pathways.

G cluster_0 GPR109A Signaling in Macrophages HNA Halogenated Nicotinic Acid GPR109A GPR109A HNA->GPR109A activates Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

GPR109A-mediated anti-inflammatory signaling.

Antimicrobial Activity

Recent studies have highlighted the potential of nicotinic acid derivatives as antimicrobial agents. Halogenation can enhance the lipophilicity and electronic properties of these compounds, potentially leading to improved antimicrobial efficacy.

Comparative Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of halogenated nicotinic acid derivatives is typically assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms.

CompoundHalogen SubstitutionMicroorganismMIC (µg/mL)Reference
N'-(4-fluorobenzylidene)nicotinohydrazide4-FluoroStaphylococcus aureus1.95[3]
Staphylococcus epidermidis1.95[3]
Bacillus subtilis3.9[3]
Escherichia coli> 500[3]
Pseudomonas aeruginosa> 500[3]
N'-(4-chlorobenzylidene)nicotinohydrazide4-ChloroStaphylococcus aureus7.81[3]
Staphylococcus epidermidis7.81[3]
Bacillus subtilis15.62[3]
Escherichia coli> 500[3]
Pseudomonas aeruginosa> 500[3]
N'-(4-bromobenzylidene)nicotinohydrazide4-BromoStaphylococcus aureus7.81[3]
Staphylococcus epidermidis7.81[3]
Bacillus subtilis15.62[3]
Escherichia coli> 500[3]
Pseudomonas aeruginosa> 500[3]
Ciprofloxacin (Reference)-Staphylococcus aureus0.97[3]
Escherichia coli0.49[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for nAChRs

Objective: To determine the binding affinity (Ki) of halogenated nicotinic acids for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells).

  • Radioligand (e.g., [3H]-Epibatidine, [3H]-Cytisine).

  • Halogenated nicotinic acid derivatives (test compounds).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).

  • Binding buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the halogenated nicotinic acid derivatives.

  • In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of halogenated nicotinic acids.

Materials:

  • Wistar or Sprague-Dawley rats.

  • Carrageenan solution (1% w/v in sterile saline).

  • Halogenated nicotinic acid derivatives (test compounds).

  • Reference anti-inflammatory drug (e.g., Indomethacin, Mefenamic acid).

  • Vehicle (e.g., saline, carboxymethyl cellulose).

  • Plethysmometer.

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds, reference drug, or vehicle to different groups of rats (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle-treated control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a halogenated nicotinic acid derivative that inhibits the visible growth of a microorganism.

Materials:

  • Halogenated nicotinic acid derivatives (test compounds).

  • Bacterial or fungal strains.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer (microplate reader).

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the growth medium.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The halogenation of nicotinic acid represents a versatile strategy for modulating its therapeutic properties. The available data, though not yet comprehensive for a direct comparative analysis across a wide range of halogenated derivatives, indicates that such modifications can significantly enhance activity at nicotinic acetylcholine receptors, and improve anti-inflammatory and antimicrobial efficacy. The structure-activity relationships appear to be complex, with the position and type of halogen being critical determinants of the biological effect. Further systematic studies comparing a series of halogenated nicotinic acids are warranted to fully elucidate their therapeutic potential and to guide the rational design of novel drug candidates with improved pharmacological profiles. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative investigations.

References

A Researcher's Guide to the Comparative Analysis of Bromonicotinic Acid Isomers' Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of the antibacterial spectrum of different bromonicotinic acid isomers. Due to a lack of publicly available direct comparative studies on these specific isomers, this document outlines the essential experimental protocols and data presentation strategies necessary to perform such an analysis effectively.

Introduction

Nicotinic acid and its derivatives have been investigated for their potential antimicrobial properties.[1][2] The introduction of a bromine atom to the nicotinic acid structure can significantly alter its physicochemical properties, potentially influencing its interaction with bacterial targets and thus its antibacterial efficacy. A systematic comparative analysis of the different bromonicotinic acid isomers (e.g., 2-bromonicotinic acid, 5-bromonicotinic acid, and 6-bromonicotinic acid) is crucial to understanding their structure-activity relationships and identifying the most promising candidates for further development. This guide details the standardized methods for determining the minimum inhibitory concentration (MIC) of these compounds against a panel of clinically relevant bacteria.

Data Presentation: A Framework for Comparison

To facilitate a clear and direct comparison of the antibacterial activity of the bromonicotinic acid isomers, all quantitative data should be summarized in a structured table. The following table serves as a template for presenting the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Table 1: Comparative Antibacterial Spectrum of Bromonicotinic Acid Isomers (Hypothetical Data)

Bacterial StrainGram Stain2-Bromonicotinic Acid MIC (µg/mL)5-Bromonicotinic Acid MIC (µg/mL)This compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureusGram-positive
Streptococcus pneumoniaeGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Enterococcus faecalisGram-positive
Klebsiella pneumoniaeGram-negative

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to a reliable comparative analysis. The following are detailed methodologies for two standard antibacterial susceptibility testing methods.[3][4][5]

Broth Microdilution Method

This method is used to determine the MIC of a substance in a liquid growth medium in a 96-well microtiter plate format.[3][6][7][8]

a. Materials:

  • Bromonicotinic acid isomers (e.g., 2-bromo, 5-bromo, this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Sterile pipette tips and multichannel pipettes

b. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of each bromonicotinic acid isomer in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth.

    • Perform serial two-fold dilutions of each compound in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.[3][4][5][9][10]

a. Materials:

  • Bromonicotinic acid isomers

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Inoculum replicating apparatus (optional)

  • Incubator (35 ± 2°C)

b. Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of MHA plates, each containing a specific concentration of a bromonicotinic acid isomer. This is done by adding the appropriate amount of the stock solution to the molten agar before pouring the plates.

    • Also prepare a growth control plate containing no compound.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method, but dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, resulting in approximately 1 x 10⁴ CFU per spot. Multiple strains can be tested on the same plate.

    • Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Bromonicotinic Acid Isomers start->prep_dilutions inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agar Prepare Agar Plates with Compound Dilutions start->prep_agar prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum spot_inoculate Spot Inoculate Plates prep_agar->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) HK->HK 2. Autophosphorylation (ATP -> ADP) RR Response Regulator (RR) HK->RR 3. Phosphotransfer DNA DNA RR->DNA 4. DNA Binding Gene_Expression Gene Expression (e.g., Virulence, Resistance) DNA->Gene_Expression 5. Regulation Signal External Signal Signal->HK 1. Signal Binding Inhibitor Bromonicotinic Acid Isomer (Hypothetical) Inhibitor->HK Inhibition

References

Benchmarking 6-Bromonicotinic Acid in Agrochemical Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical synthesis, the selection of starting materials is a critical determinant of a product's ultimate efficacy, scalability, and economic viability. Among the myriad of heterocyclic building blocks, 6-Bromonicotinic acid has emerged as a versatile and valuable precursor for a range of potent herbicides and fungicides. This guide provides an objective comparison of the performance of this compound with its close analog, 6-Chloronicotinic acid, and other functionalized nicotinic acids, supported by experimental data and detailed protocols.

Performance Overview: this compound vs. Alternatives

The utility of 6-halonicotinic acids in agrochemical discovery is primarily attributed to the reactivity of the halogen at the 6-position of the pyridine (B92270) ring, which serves as a key handle for introducing diverse functionalities through cross-coupling reactions. The choice between a bromo or chloro substituent can significantly influence reaction kinetics, yield, and the overall cost-effectiveness of the synthetic route.

While direct, head-to-head comparative studies benchmarking the performance of agrochemicals derived from this compound against those from 6-Chloronicotinic acid are not extensively documented in publicly available literature, inferences can be drawn from the successful synthesis of various commercial and developmental agrochemicals.

Key Performance Attributes:

AttributeThis compound6-Chloronicotinic Acid & Other Alternatives
Reactivity in Cross-Coupling Generally higher reactivity in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and shorter reaction times.6-Chloronicotinic acid is also a viable substrate for cross-coupling, though it may require more forcing conditions or specialized catalyst systems. Other functionalized nicotinic acids offer different reactivity profiles.
Cost-Effectiveness The cost of this compound can be a factor, though its higher reactivity may offset this by improving overall process efficiency.6-Chloronicotinic acid is often a more cost-effective starting material.
Versatility The C-Br bond allows for a wide range of transformations, making it a versatile scaffold for generating diverse chemical libraries for bioactivity screening.The C-Cl bond also offers significant synthetic flexibility.
Known Agrochemical Derivatives Precursor to a variety of patented and developmental agrochemicals.Key intermediate in the synthesis of established agrochemicals like the herbicide diflufenican (B1670562) and the sulfonylurea herbicide nicosulfuron.[1][2][3]

Comparative Agrochemical Performance Data

The following tables summarize the biological activity of agrochemicals synthesized from nicotinic acid derivatives, providing a benchmark for performance.

Table 1: Herbicidal Activity of Nicotinic Acid Derivatives

CompoundTarget Weed(s)Bioassay ParameterValueStarting MaterialReference
N-(arylmethoxy)-2-chloronicotinamides (e.g., Compound 5f)Duckweed (Lemna paucicostata)IC507.8 µM2-Chloronicotinic acid[4]
DiflufenicanBroadleaf weeds-Broad-spectrum, pre- and early post-emergence2-Chloronicotinic acid[2]
NicosulfuronAnnual and perennial grasses, some broadleaf weeds-Post-emergence herbicide for corn2-Chloronicotinic acid[3]
Pyridine Carboxylic Acids (general)Broadleaf weeds-Mimic plant growth hormones (auxins)Various pyridine carboxylic acids[5]

Table 2: Fungicidal Activity of Nicotinamide (B372718) Derivatives

CompoundTarget FungusBioassay ParameterValueStarting MaterialReference
N-(thiophen-2-yl) nicotinamide (Compound 4a)Cucumber Downy Mildew (Pseudoperonospora cubensis)EC504.69 mg/LNicotinic acid[6]
N-(thiophen-2-yl) nicotinamide (Compound 4f)Cucumber Downy Mildew (Pseudoperonospora cubensis)EC501.96 mg/LNicotinic acid[6]
Nicotinamide Derivatives (as SDHIs)Botrytis cinereaInhibition40.54%Nicotinic acid[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis and biological evaluation of agrochemicals derived from nicotinic acid precursors.

Synthesis of Diflufenican from 2-Chloronicotinic Acid

This two-step synthesis involves the esterification of 2-chloronicotinic acid followed by reaction with 2,4-difluoroaniline.[1]

Step 1: Synthesis of 3-(trifluoromethyl)phenyl 2-chloronicotinate

  • React 2-chloronicotinic acid with 3-trifluoromethyl phenol (B47542) in the presence of a solid superacid catalyst.

  • The solid superacid can be filtered off after the reaction.

Step 2: Synthesis of Diflufenican

  • The resulting 3-(trifluoromethyl)phenyl 2-chloronicotinate is directly reacted with 2,4-difluoroaniline.

  • The reaction is catalyzed by a copper catalyst, such as cuprous iodide.

  • The preferred solvent is DMSO, and the reaction is typically carried out at 130-135 °C.

  • This two-step process is reported to have a yield of 50-92% with a product purity of over 98%.[1]

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This procedure involves the acylation of a substituted thiophen-2-amine with an acyl chloride derived from nicotinic acid.[6]

Step 1: Synthesis of Nicotinoyl Chloride

  • Treat the substituted nicotinic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride.

Step 2: Acylation

  • React the substituted thiophen-2-amine with the nicotinoyl chloride derivative under basic conditions to yield the final N-(thiophen-2-yl) nicotinamide product.

Determination of Herbicidal Efficacy (EC50)**

The half-maximal effective concentration (EC50) is a standard measure of a herbicide's potency.

  • Plant Preparation: Grow the target weed species (e.g., Lemna paucicostata) in a suitable growth medium under controlled environmental conditions.

  • Herbicide Application: Prepare a series of dilutions of the test compound. Apply the different concentrations to the plants.

  • Incubation: Incubate the treated plants for a specified period.

  • Data Collection: Measure a relevant growth parameter, such as frond number or fresh weight, at the end of the incubation period.

  • Data Analysis: Plot the growth inhibition against the logarithm of the herbicide concentration. Use a suitable statistical method, such as probit analysis, to calculate the EC50 value, which is the concentration that causes a 50% reduction in growth compared to the untreated control.[8]

Determination of Insecticidal Activity (LD50)**

The median lethal dose (LD50) is a common measure of the acute toxicity of an insecticide.

  • Test Organism: Select a target insect species (e.g., American cockroaches).

  • Insecticide Application: Prepare a range of insecticide concentrations. Administer a precise dose of each concentration to a group of insects, typically through topical application or injection.

  • Observation Period: Observe the insects for a defined period (e.g., 24 hours).

  • Mortality Assessment: Record the number of dead insects in each group.

  • Data Analysis: Use statistical methods, such as probit analysis, to calculate the LD50, which is the dose required to kill 50% of the test population. The LD50 is typically expressed in mg of insecticide per kg of body weight.[9][10]

Visualizing Pathways and Workflows

Understanding the mode of action and the experimental process is facilitated by clear visualizations.

cluster_synthesis Agrochemical Synthesis Workflow 6-Bromonicotinic_Acid This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling 6-Bromonicotinic_Acid->Cross_Coupling Alternative 6-Chloronicotinic Acid / Other Nicotinic Acids Alternative->Cross_Coupling Functionalization Carboxylic Acid Functionalization Cross_Coupling->Functionalization Agrochemical_Derivative Bioactive Agrochemical (Herbicide/Fungicide) Functionalization->Agrochemical_Derivative

Caption: A generalized workflow for agrochemical synthesis.

cluster_pathway Auxinic Herbicide Mode of Action Herbicide Pyridine Carboxylic Acid Herbicide Auxin_Receptor Auxin Receptor Herbicide->Auxin_Receptor Mimics natural auxin Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Abnormal_Growth Uncontrolled Growth & Plant Death Gene_Expression->Abnormal_Growth

Caption: Mode of action for pyridine carboxylic acid herbicides.

cluster_bioassay EC50/LD50 Determination Workflow Dose_Prep Prepare Serial Dilutions of Test Compound Application Apply to Target Organism (Plant/Insect) Dose_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Measure Response (Growth Inhibition/Mortality) Incubation->Data_Collection Analysis Calculate EC50/LD50 (e.g., Probit Analysis) Data_Collection->Analysis

Caption: Workflow for determining EC50 or LD50 values.

References

Safety Operating Guide

Proper Disposal of 6-Bromonicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Bromonicotinic acid (CAS No. 6311-35-9), ensuring operational safety and regulatory compliance.

Safety and Hazard Information

This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Quantitative Data Summary

PropertyValueSource
CAS Number6311-35-9[1]
Molecular FormulaC6H4BrNO2N/A
Molecular Weight202.01 g/mol [3]
Melting Point200-203 °C[4]
AppearanceOff-white solid powder[2]
OdorOdorless[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment must be worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respirator with a particulate filter conforming to EN 143 is recommended.[1]

Spill Cleanup Procedures

In the event of a spill, follow these steps to ensure safety and minimize environmental contamination:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid generating dust.[7]

  • Cleanup: Sweep or shovel the spilled material into a suitable container for disposal.[8] Use a method that does not generate dust, such as vacuuming or gently sweeping.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the contaminated materials and waste in accordance with local, regional, and national regulations.[1]

Disposal Protocol

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][5]

Step-by-Step Disposal Procedure:

  • Waste Identification: Clearly label the waste container with the chemical name "this compound" and any associated hazard symbols.

  • Containerization: Place the this compound waste into a designated, compatible, and properly sealed container.[1] Do not mix with other incompatible wastes. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][7] The storage area should be secure and accessible only to authorized personnel.

  • Transportation: Transport the waste in accordance with all applicable local, state, and federal regulations.

  • Final Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2][7][9] This may involve incineration in a licensed facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, bromine, and hydrogen bromide.[1]

Experimental Workflow for Disposal

This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment & Storage cluster_dispose Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Place in Labeled, Sealed Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Arrange for Licensed Waste Disposal Service D->E F Transport to Approved Waste Disposal Plant E->F G Incinerate in a Licensed Facility F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromonicotinic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to mitigate these risks. The following tables summarize the required Personal Protective Equipment (PPE).

Table 1: Hazard Classification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Source: Safety Data Sheet for this compound.[1]

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartPPESpecifications and Recommendations
Eyes/Face Safety Goggles or Safety Glasses with side shieldsMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles for operations with a higher risk of splashing.[1][3]
Skin Chemical-resistant Lab CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Nitrile GlovesNitrile gloves are recommended for their resistance to pyridine-based compounds.[3][4] Specific breakthrough times for this compound are not readily available; therefore, it is best practice to double-glove for prolonged contact and change gloves frequently. Always inspect gloves for any signs of degradation before use.
Respiratory NIOSH-approved RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a respirator is required, a half-mask or full-facepiece air-purifying respirator equipped with organic vapor and acid gas cartridges is recommended. A particulate pre-filter may also be necessary. A cartridge change schedule must be established.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound.

1. Preparation and Pre-Handling Check:

  • Confirm that a current Safety Data Sheet (SDS) for this compound is readily accessible.
  • Ensure that an eyewash station and safety shower are unobstructed and in close proximity to the work area.[1][3]
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary materials and equipment before starting the procedure.
  • Don the appropriate PPE as specified in Table 2.

2. Handling the Chemical:

  • Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust.[1]
  • Avoid the formation of dust during handling.[1][3]
  • Use spark-proof tools and avoid sources of ignition.
  • Keep containers of this compound tightly closed when not in use.[1][2]
  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][3]
  • Keep the container tightly closed and protected from light.[1]
  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling Prep1 Access SDS Prep2 Check Safety Equipment (Eyewash, Shower, Fume Hood) Prep1->Prep2 Prep3 Assemble Materials Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handle1 Weigh and Transfer Prep4->Handle1 Handle2 Avoid Dust Formation Handle1->Handle2 Handle3 Keep Container Closed Handle2->Handle3 Post1 Wash Hands Thoroughly Handle3->Post1 Post2 Store Chemical Properly Post1->Post2 G Disposal Workflow for this compound cluster_collection 1. Waste Collection cluster_storage 2. Interim Storage cluster_disposal 3. Final Disposal Collect1 Segregate 6-Bromonicotinic Acid Waste Collect2 Use Designated, Compatible Waste Container Collect1->Collect2 Store1 Label Container Clearly (Hazardous Waste, Chemical Name) Collect2->Store1 Store2 Store in Satellite Accumulation Area Store1->Store2 Dispose1 Arrange Pickup with Licensed Waste Disposal Service Store2->Dispose1 Dispose2 Complete Disposal Manifest Dispose1->Dispose2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromonicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Bromonicotinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。